2-O-Methyl-α-neuraminic Acid
Description
BenchChem offers high-quality 2-O-Methyl-α-neuraminic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-O-Methyl-α-neuraminic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
57344-93-1 |
|---|---|
Molecular Formula |
C₁₀H₁₉NO₈ |
Molecular Weight |
281.26 |
Synonyms |
Methyl 5-Amino-3,5-dideoxy-D-glycero-α-D-galacto-2-Nonulopyranosidonic Acid; _x000B_2-O-Methyl-α-neuraminic Acid |
Origin of Product |
United States |
Foundational & Exploratory
2-O-Methyl-α-neuraminic Acid structure and conformation
An In-Depth Technical Guide to the Structure and Conformation of 2-O-Methyl-α-neuraminic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the structural and conformational characteristics of 2-O-Methyl-α-neuraminic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical architecture, its preferred conformational states, the methodologies used for its characterization, and the biological implications of its unique structure.
Introduction: The Significance of a Modified Sialic Acid
Sialic acids are a family of nine-carbon acidic monosaccharides predominantly found at the outermost termini of glycan chains on cell surfaces and secreted glycoproteins. The most common sialic acid, N-acetylneuraminic acid (Neu5Ac), plays a pivotal role in a myriad of biological processes, including cell-cell recognition, immune response, and pathogen binding. The conformation of sialic acid is intrinsically linked to its function, dictating how it is recognized by sialic acid-binding proteins such as lectins and enzymes like neuraminidases (sialidases).
2-O-Methyl-α-neuraminic acid is a synthetic derivative of neuraminic acid where the hydroxyl group at the anomeric carbon (C2) is replaced by a methoxy group. This seemingly minor modification has profound consequences, most notably rendering the glycosidic linkage resistant to cleavage by most viral and bacterial neuraminidases. This resistance makes 2-O-Methyl-α-neuraminic acid an invaluable tool for structural biology and drug discovery, serving as a non-hydrolyzable analog to probe the active sites of sialic acid-processing enzymes and to stabilize receptor-ligand interactions for crystallographic studies. Understanding its precise structure and conformational preferences is therefore paramount for its effective application.
Part 1: The Molecular Architecture of 2-O-Methyl-α-neuraminic Acid
The fundamental structure of 2-O-Methyl-α-neuraminic acid is based on a pyranose ring. Its systematic name is 5-acetamido-3,5-dideoxy-2-O-methyl-D-glycero-D-galacto-non-2-ulopyranosonic acid.
Key Structural Features:
-
Pyranose Ring: A six-membered ring composed of five carbon atoms and one oxygen atom.
-
Anomeric Carbon (C2): This is a quaternary, non-protonated carbon, a key feature of sialic acids. In this derivative, it is attached to four different groups: the ring oxygen, the C3 carbon, the carboxylate group (C1), and the defining O-methyl group.
-
α-Configuration: The term 'α' in sialic acid nomenclature refers to the stereochemistry at the anomeric C2 carbon. In the most stable chair conformation, the carboxylate group at C2 is in an axial position.
-
N-Acetyl Group: Located at the C5 position, this group is crucial for recognition by many sialic acid-binding proteins.
-
Glycerol Side Chain: A three-carbon chain (C7, C8, C9) extends from the C6 position of the pyranose ring. The conformation of this side chain is highly flexible and plays a significant role in molecular recognition.
-
O-Methyl Group: The diagnostic feature of this molecule, this group replaces the hydroxyl at C2, sterically blocking the approach of water and neuraminidase catalytic residues required for hydrolysis.
Below is a diagram illustrating the logical relationship between the structural modifications and the resulting chemical properties.
Caption: From parent molecule to functional application.
Part 2: Conformational Analysis in Solution
Like other pyranoid sugars, 2-O-Methyl-α-neuraminic acid is not static and exists in a conformational equilibrium in solution. However, this equilibrium is heavily dominated by a single, low-energy conformation.
The Preferred ²C₅ Chair Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy studies have unequivocally shown that 2-O-Methyl-α-neuraminic acid, like its parent Neu5Ac, predominantly adopts a ²C₅ chair conformation . In this arrangement:
-
The C2, C3, C4, and C5 atoms form the "seat" of the chair.
-
The C6 and ring oxygen atoms are puckered out of this plane.
The stability of this conformation is a result of minimizing steric hindrance by placing the bulkiest substituents in equatorial positions.
Orientation of Key Substituents:
-
Carboxylate Group (C1): Occupies an axial position. This is a defining feature of the α-anomer in the ²C₅ chair.
-
O-Methyl Group (at C2): Occupies an equatorial position.
-
N-Acetyl Group (at C5): Occupies an equatorial position.
-
Glycerol Side Chain (at C6): Occupies an equatorial position.
This arrangement is energetically favorable as it places the three largest substituents (O-methyl, N-acetyl, and the glycerol chain) in the less sterically crowded equatorial orientations, while only the relatively smaller carboxylate group is axial.
Quantitative Conformational Data
Proton-proton (¹H-¹H) coupling constants (³JHH) obtained from NMR experiments are highly sensitive to the dihedral angle between the coupled protons and provide the most direct evidence for the ring conformation.
| Coupled Protons | Typical ³J Value (Hz) | Dihedral Angle (°) | Implied Relationship |
| H3ax - H4 | ~11-13 | ~180 | trans-diaxial |
| H3eq - H4 | ~4-5 | ~60 | axial-equatorial |
| H4 - H5 | ~10-12 | ~180 | trans-diaxial |
Data synthesized from typical values for sialic acids in a ²C₅ chair conformation.
The large, trans-diaxial coupling constants observed between H3ax-H4 and H4-H5 are the definitive spectroscopic signatures of the ²C₅ chair conformation.
Part 3: Methodologies for Structural and Conformational Determination
A multi-faceted approach combining spectroscopic, crystallographic, and computational methods is required for a complete understanding of the molecule's behavior.
Experimental Protocol: NMR-Based Conformational Analysis
This protocol outlines the key steps for determining the solution conformation of 2-O-Methyl-α-neuraminic acid.
Objective: To confirm the ²C₅ chair conformation and determine the orientation of substituents.
Methodology:
-
Sample Preparation: Dissolve 1-5 mg of 2-O-Methyl-α-neuraminic acid in 0.5 mL of deuterium oxide (D₂O). D₂O is used to avoid a large solvent signal in the ¹H NMR spectrum.
-
¹H NMR Acquisition:
-
Acquire a high-resolution one-dimensional ¹H NMR spectrum at a high field (≥500 MHz) to achieve optimal signal dispersion.
-
Measure the chemical shifts (δ) and coupling constants (J-values) for all non-exchangeable protons. Pay close attention to the H3ax, H3eq, H4, and H5 signals.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Acquire a 2D COSY spectrum to establish proton-proton connectivity and unambiguously assign the signals from the spin system (e.g., H3ax-H3eq-H4-H5-H6).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY spectrum with a mixing time of 200-500 ms. NOEs are observed between protons that are close in space (< 5 Å), regardless of whether they are connected by bonds. Key expected NOEs for a ²C₅ chair include:
-
Strong NOE between H3ax and H5 (both are axial).
-
NOEs between the methyl protons of the N-acetyl group and H3ax/H5.
-
-
-
Data Analysis & Interpretation:
-
Extract ³J(H,H) values from the 1D spectrum. A large ³J(H3ax, H4) of ~12 Hz and a large ³J(H4, H5) of ~10 Hz confirm the diaxial relationship of these protons, which is characteristic of the ²C₅ chair.
-
Analyze the NOESY spectrum to confirm spatial proximities consistent with the chair model. The presence of a strong H3ax-H5 NOE is definitive proof.
-
The workflow for this combined analytical approach is visualized below.
Caption: Workflow for conformational analysis.
Part 4: Biological and Pharmacological Implications
The conformation of 2-O-Methyl-α-neuraminic acid is not merely a structural curiosity; it is the very basis of its utility in biomedical research.
Mechanism of Neuraminidase Resistance
Neuraminidase enzymes catalyze the hydrolysis of the glycosidic bond at the C2 position of sialic acids. The generally accepted mechanism involves a transition state where the pyranose ring is distorted into a planar, oxocarbenium ion-like structure.
-
Ground State Binding: The enzyme's active site recognizes and binds the sialic acid in its low-energy ²C₅ chair conformation.
-
Steric Blockade: The presence of the bulky, electron-donating O-methyl group at C2 (instead of a hydroxyl group) serves two inhibitory purposes:
-
It sterically hinders the approach of a catalytic water molecule and key enzyme residues (e.g., a tyrosine residue that protonates the glycosidic oxygen).
-
It electronically disfavors the formation of the positively charged oxocarbenium ion intermediate required for catalysis.
-
-
Inhibition: By locking the molecule in a ground-state conformation that is difficult to distort into the required transition state, and by sterically blocking the catalytic machinery, the 2-O-methyl derivative acts as a highly effective inhibitor or a non-hydrolyzable substrate analog.
This relationship is depicted in the diagram below.
Caption: Mechanism of neuraminidase inhibition.
Applications in Drug Development
-
Structural Biology: Co-crystallizing neuraminidases with 2-O-Methyl-α-neuraminic acid allows for high-resolution snapshots of the enzyme active site with a bound ligand, providing a clear blueprint for the design of novel antiviral drugs (e.g., inhibitors of influenza neuraminidase).
-
Assay Development: It can be used as a stable component in competitive binding assays to screen for new inhibitors without the complication of substrate degradation.
Conclusion
2-O-Methyl-α-neuraminic acid is more than just a modified sugar; it is a precision tool for glycobiology and drug discovery. Its molecular architecture is defined by a rigid ²C₅ chair conformation, which places its key functional groups in specific axial and equatorial orientations. This conformational stability, conferred in large part by the 2-O-methyl group, is the direct cause of its resistance to enzymatic hydrolysis. By understanding and leveraging these structural and conformational properties, researchers can effectively probe the mechanisms of sialic acid recognition and design the next generation of therapeutics targeting these crucial biological pathways.
References
-
Brouillette, E., Boudreault, P. L., & Roy, R. (2004). Sialic Acid Derivatives as Probes for the Development of Sialidase Inhibitors. Current Medicinal Chemistry, 11(20), 2713-2732. [Link]
-
Corfield, A. P., Higa, H., Paulson, J. C., & Schauer, R. (1983). The specificity of viral and bacterial sialidases for alpha 2-3- and alpha 2-6-linked sialic acids in glycoproteins. Biochimica et Biophysica Acta (BBA) - General Subjects, 744(2), 121-126. [Link]
-
Taylor, N. R., & von Itzstein, M. (1994). Molecular modeling studies on ligand binding to sialidase from influenza virus and the mechanism of catalysis. Journal of Medicinal Chemistry, 37(5), 616-624. [Link]
Technical Deep Dive: 2-O-Methyl-α-Neuraminic Acid in Glycobiology
Executive Summary
2-O-Methyl-α-N-acetylneuraminic acid (Methyl α-Neu5Ac) represents a cornerstone reference standard in structural glycobiology and enzymology.[1] Unlike its transition-state analog counterpart DANA (2,3-dehydro-2-deoxy-N-acetylneuraminic acid), which functions as a potent inhibitor, Methyl α-Neu5Ac serves as a crystallographic probe and model substrate .[1] It allows researchers to map the active site architecture of sialidases (neuraminidases) and hemagglutinins without the confounding steric bulk of natural aglycones.
This guide details the synthesis, kinetic behavior, and analytical utility of Methyl α-Neu5Ac, specifically focusing on its application in Real-Time NMR kinetics—a methodology superior to colorimetric assays for determining anomeric retention mechanisms.[1]
Part 1: Chemical Identity & Structural Mechanistics[1]
Structural Configuration
The utility of Methyl α-Neu5Ac lies in its anomeric fidelity . Natural sialic acids in glycoconjugates are linked via an
-
IUPAC Name: Methyl (5-acetamido-3,5-dideoxy-D-glycero-α-D-galacto-non-2-ulopyranosid)onic acid[1]
-
CAS: 50930-22-8[1]
-
Molecular Formula:
ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Molecular Weight: 323.30 g/mol [1]
Mechanistic Role: Substrate vs. Inhibitor
It is critical to distinguish Methyl α-Neu5Ac from DANA.[1]
-
DANA (Neu5Ac2en): Planar C2-C3 double bond mimics the oxocarbenium ion transition state.[1] Role: Inhibitor (
inngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> M range). -
Methyl α-Neu5Ac: Tetrahedral C2.[1] Mimics the ground state Michaelis complex. Role: Substrate.
Chemical Synthesis Pathway
The synthesis requires stereoselective glycosylation. The "gold standard" protocol utilizes a glycosyl chloride intermediate to ensure
Figure 1: The conversion of natural Neu5Ac to its methyl glycoside requires careful control of the C2 anomeric center to avoid
Part 2: Enzymology & Kinetics[1][2]
Hydrolysis Mechanism
Sialidases (e.g., from Vibrio cholerae or Influenza A) hydrolyze Methyl α-Neu5Ac.[1] A critical feature of this reaction is the retention of configuration . The enzyme releases the
Kinetic Parameters:
-
: Typically in the millimolar range (1–5 mM), reflecting a lower affinity compared to natural sialyl-lactose substrates due to the lack of extended aglycone interactions.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
: Comparable to natural substrates, making it an excellent reporter for catalytic turnover rates.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
Substrate Specificity
Methyl α-Neu5Ac is used to probe the "promiscuity" of the active site.
-
Bacterial Sialidases: Highly active against Methyl α-Neu5Ac.[1]
-
Viral Neuraminidases: Activity varies; Group 1 NAs (N1, N4, N5, N8) often show distinct loop dynamics (150-loop) upon binding small substrates like Methyl α-Neu5Ac compared to larger glycans.[1]
Part 3: Advanced Protocol – Real-Time NMR Kinetics[1]
While fluorogenic assays (4-MU-NANA) are standard for high-throughput screening, they cannot distinguish anomeric configurations of the product.[1] 1H-NMR spectroscopy is the definitive method for validating the stereochemical outcome of the enzymatic reaction.
Experimental Design
This protocol monitors the cleavage of the methyl group and the appearance of the H-3 equatorial proton of the released free acid.
Reagents:
-
Substrate: 2-O-Methyl-α-Neu5Ac (10 mM final concentration).
-
Buffer: 50 mM Phosphate Buffer in
, pD 5.4 (corrected for isotope effect). -
Enzyme: Arthrobacter ureafaciens or Vibrio cholerae Sialidase (50–100 mU).[1]
-
Internal Standard: TSP (Trimethylsilylpropanoic acid) for chemical shift referencing.[1]
Workflow
Figure 2: Step-by-step workflow for monitoring enzymatic hydrolysis using Nuclear Magnetic Resonance.
Data Interpretation (Self-Validating Logic)
-
Substrate Signal: Look for the sharp singlet of the O-methyl group at
3.3–3.4 ppm and the H-3 equatorial proton at 2.72 ppm. -
Reaction Progress: As hydrolysis proceeds, the O-methyl signal will diminish, and a new signal for methanol (3.34 ppm) will appear.[1]
-
Anomeric Proof: The released Neu5Ac will initially show an H-3eq signal at 2.72 ppm (
-anomer) .[2] Over time, this will shift to 2.25 ppm (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -anomer) due to mutarotation. If the enzyme were an inverting glycosidase, the 2.25 ppm signal would appear immediately.
Part 4: Applications in Structural Biology
Methyl α-Neu5Ac is indispensable for X-ray crystallography because it stabilizes the active site "open" conformation without being hydrolyzed during the crystallization process (if catalytic residues are mutated or conditions are controlled).[1]
Binding Mode Interaction Map
The following diagram illustrates the conserved hydrogen bond network observed in Influenza Neuraminidase complexes with Methyl α-Neu5Ac.
Figure 3: The tri-arginine cluster (Arg118, 292, 371) anchors the carboxylate group, while Glu276 stabilizes the glycerol side chain.[1]
References
-
Sauter, N. K., et al. (1989).[1] "Hemagglutinins from two influenza virus variants bind to sialic acid derivatives with millimolar dissociation constants: a 500-MHz proton nuclear magnetic resonance study." Biochemistry. Link
-
Burmeister, W. P., et al. (1992).[1][3] "The 2.2 A resolution crystal structure of influenza B neuraminidase and its complex with sialic acid." The EMBO Journal.[3] Link
-
Friebolin, H., et al. (1981).[1] "1H-NMR-spectroscopic evidence for the release of N-acetyl-alpha-D-neuraminic acid as the first product of neuraminidase action." Hoppe-Seyler's Zeitschrift fur physiologische Chemie.[1] Link
-
Marathe, B. M., et al. (2013).[1] "Determination of Neuraminidase Kinetic Constants Using Whole Influenza Virus Preparations and Correction for Spectroscopic Interference by a Fluorogenic Substrate." PLoS ONE. Link
-
Kiefel, M. J., et al. (1999).[1][4] "Investigation of the stability of thiosialosides toward hydrolysis by sialidases using NMR spectroscopy." Organic Letters. Link[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. [1H-NMR-spectroscopic evidence for the release of N-acetyl-alpha-D-neuraminic acid as the first product of neuraminidase action (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Influenza Virus Neuraminidase Structure and Functions [frontiersin.org]
- 4. Investigation of the stability of thiosialosides toward hydrolysis by sialidases using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Profile & Technical Guide: 2-O-Methyl-α-N-Acetylneuraminic Acid
Topic: Physicochemical Properties of 2-O-Methyl-α-neuraminic Acid Format: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
2-O-Methyl-α-N-acetylneuraminic acid (Methyl α-N-acetylneuraminide) is a synthetic glycoside of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid found in mammalian cells. By replacing the anomeric hydroxyl group with a methoxy group in the alpha configuration, this compound serves as a stable, non-reducing structural mimic of naturally occurring sialosides.
It is widely employed as a reference standard in NMR spectroscopy for assigning anomeric configurations (
Molecular Architecture & Stereochemistry
The biological functionality of sialic acids is dictated by the orientation of the glycosidic bond at C-2. In nature, sialic acids are predominantly
Structural Configuration
-
Core Scaffold: 5-amino-3,5-dideoxy-D-glycero-D-galacto-non-2-ulopyranosic acid.
-
Anomeric Center (C-2): The methoxy group is in the axial position relative to the pyranose ring (in the
chair conformation), defining the -anomer. -
Conformation: The pyranose ring adopts the
chair conformation, which places the bulky glycerol side chain (C7–C9) in an equatorial position, minimizing steric strain. The carboxyl group at C-2 is equatorial, while the glycosidic oxygen is axial.
The Anomeric Effect
The stability of the
Physicochemical Properties[1][2][3][4][5][6][7]
The following data represents the standard physicochemical profile for the free acid form of Methyl α-N-acetylneuraminide.
| Property | Value | Notes |
| IUPAC Name | Methyl 5-acetamido-3,5-dideoxy-D-glycero-α-D-galacto-non-2-ulopyranosidonic acid | |
| CAS Number | 50930-22-8 | |
| Molecular Formula | ||
| Molecular Weight | 323.30 g/mol | |
| Appearance | White crystalline solid | Hygroscopic |
| Melting Point | 164 – 166 °C | Decomposes upon melting |
| Solubility | High in | |
| pKa (COOH) | ~2.6 | Acidic due to electron-withdrawing effect of the ring oxygen |
| Optical Rotation | (c 1.0, | |
| Stability | Stable at neutral pH; Hydrolyzes at pH < 3 | More stable than natural glycosides due to methyl group |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) is the primary method for validating the identity and purity of this compound. The chemical shifts of the H-3 protons are the definitive diagnostic markers for distinguishing
H-NMR Diagnostics ( )
In the
-
H-3eq:
2.72 ppm (dd, Hz, Hz).[1] -
H-3ax:
1.64 ppm (t, Hz, Hz). -
OMe (C-2):
3.25 – 3.40 ppm (s).[2] -
NAc (Methyl):
2.03 ppm (s).
Interpretation: The large chemical shift difference (
Mass Spectrometry (ESI-MS)[12]
-
Positive Mode (
): m/z 324.13 -
Negative Mode (
): m/z 322.11
Synthesis & Purification Protocol
While direct methanolysis of Neu5Ac can yield the product, it often results in mixtures containing the methyl ester. The following protocol ensures stereochemical integrity and high purity via a chloride intermediate.
Experimental Workflow
-
Esterification: React N-acetylneuraminic acid with dry methanol and
resin to form the Methyl Ester Methyl Glycoside . -
Chlorination (Optional for high stereocontrol): Convert the fully acetylated methyl ester to the
-glycosyl chloride using acetyl chloride/HCl. -
Glycosylation: React the glycosyl chloride with dry methanol.[1] The reaction proceeds via an oxocarbenium ion intermediate, favoring the thermodynamically stable
-glycoside. -
Deprotection (Saponification): Remove the methyl ester and O-acetyl groups using mild aqueous alkali (NaOH) to yield the target free acid.
Figure 1: Synthetic pathways for 2-O-Methyl-α-Neu5Ac. The chloride route offers higher stereochemical precision.
Purification Step[11]
-
Ion Exchange Chromatography: Pass the crude saponification mixture through a Dowex 50W (H+ form) column to remove sodium cations.
-
Crystallization: Dissolve the residue in a minimum volume of water and add excess methanol/ether to induce crystallization.
Hydrolytic Stability & Enzymatic Kinetics
Acid Hydrolysis
Unlike the extremely labile N-acetylneuraminic acid (which mutarotates rapidly), the 2-O-methyl derivative is stable in aqueous solution at neutral pH. However, the glycosidic bond is susceptible to acid-catalyzed hydrolysis.
-
Kinetics: Hydrolysis follows pseudo-first-order kinetics.
-
Rate: The rate of hydrolysis for the methyl ketoside is significantly faster than that of natural oligosaccharides but slower than the furanose forms.
-
Mechanism: Protonation of the exocyclic glycosidic oxygen leads to the formation of a planar oxocarbenium ion, which is then attacked by water.
Enzymatic Interaction (Neuraminidase)
2-O-Methyl-α-Neu5Ac acts as a substrate for bacterial and viral neuraminidases (e.g., Vibrio cholerae, Influenza A), releasing Neu5Ac and Methanol.
-
Km Values: Typically in the millimolar range (1–5 mM), indicating lower affinity compared to natural substrates like Sialyl-Lactose.
-
Utility: It is often used as a competitive inhibitor in binding assays or as a simplified substrate to study the catalytic mechanism of sialidases without the complexity of the aglycone.
Figure 2: Hydrolysis pathways. The compound can be cleaved enzymatically or via acid catalysis through a common oxocarbenium transition state.
References
-
Baumann, W., et al. (1989). "Cleavage and synthesis of sialic acids with aldolase. NMR studies of stereochemistry, kinetics, and mechanisms." Biological Chemistry Hoppe-Seyler, 370(2), 141-149. Link
-
Byrge, T. O., et al. (2014).[1] "Synthesis of α-N-Acetylneuraminic Acid Methyl Glycoside." Carbohydrate Chemistry: Proven Synthetic Methods, Vol 2, Chapter 22.[1] Link
-
Haverkamp, J., et al. (1982). "1H-NMR-spectroscopic evidence for the release of N-acetyl-alpha-D-neuraminic acid as the first product of neuraminidase action." Hoppe-Seylers Zeitschrift fur Physiologische Chemie, 363(7), 725-730. Link
-
PubChem. (2025).[3] "2-O-methyl-5-N-acetyl-alpha-D-neuraminic acid (Compound)." National Library of Medicine. Link
-
Biosynth. (2025). "N-Acetyl-2-O-methyl-α-D-neuraminic acid." Product Catalog. Link
Sources
Methodological & Application
High-Fidelity Synthesis of 2-O-Methyl-α-N-Acetylneuraminic Acid
Overcoming Anomeric Selectivity Challenges in Sialic Acid Chemistry
Strategic Analysis & Scientific Rationale
The Synthetic Bottleneck
The synthesis of 2-O-Methyl-
Unlike glucose or galactose, where a C2-acyl group can direct stereochemistry via anchimeric assistance, N-acetylneuraminic acid (Neu5Ac) relies heavily on thermodynamic and kinetic control.
-
The Anomeric Effect: In methanol, the axial (
) anomer is stabilized by the anomeric effect, despite the steric bulk of the glycerol side chain at C6. -
The Challenge: Acid-catalyzed Fischer glycosidation typically yields a mixture of anomers (
: ~ 85:15 to 95:5) and simultaneously esterifies the C1 carboxyl group.
The Solution: Resin-Catalyzed Fischer Glycosidation
This application note details a robust, scalable protocol using a cation-exchange resin (Dowex 50W-X8) in anhydrous methanol. This method is superior to soluble acid catalysts (e.g., acetyl chloride/MeOH) for three reasons:
-
Simplified Workup: Filtration removes the catalyst, eliminating the need for neutralization salts that complicate purification.
-
Kinetic Control: Controlled temperature allows for the preferential crystallization of the
-anomer. -
Scalability: The protocol is linear and avoids toxic heavy metal promoters (e.g., Hg, Ag) often used in Koenigs-Knorr glycosylations.
Experimental Workflow Diagram
Detailed Protocols
Phase 1: Synthesis of Methyl (Methyl 5-acetamido-3,5-dideoxy-α-D-glycero-D-galacto-non-2-ulopyranosid)onate
This step simultaneously protects the carboxyl group and forms the methyl glycoside.
Reagents:
-
N-Acetylneuraminic acid (Neu5Ac) [Commercial Grade, >98%]
-
Methanol (Anhydrous, <50 ppm H2O)
-
Dowex 50W-X8 Resin (H+ form, 200-400 mesh) – Must be washed with anhydrous MeOH prior to use.
Protocol:
-
Activation: Suspend Neu5Ac (1.0 eq) in anhydrous methanol (concentration ~0.1 M).
-
Catalysis: Add washed Dowex 50W-X8 resin (1.5 g per gram of Neu5Ac).
-
Reaction: Heat the mixture to reflux (65°C) with vigorous stirring for 16–24 hours.
-
Checkpoint: Monitor via TLC (Solvent: n-Propanol/Water/Ethyl Acetate 2:1:1). The starting material (Rf ~0.2) should disappear, replaced by a higher running spot (Rf ~0.6, Ester-Glycoside).
-
-
Workup: Filter the reaction mixture while warm through a sintered glass funnel to remove the resin. Wash the resin bed twice with warm methanol.
-
Concentration: Evaporate the filtrate under reduced pressure (Rotavap) at 40°C to yield an amorphous solid.
-
Purification (Critical for Anomeric Purity):
-
Method A (Scale <1g): Flash column chromatography (Silica Gel 60). Eluent: Ethyl Acetate/Methanol (9:1
4:1). -
Method B (Scale >1g): Crystallization.[1][2] Dissolve the crude residue in a minimum amount of hot methanol, then add diethyl ether dropwise until turbidity appears. Store at -20°C overnight. The
-anomer crystallizes preferentially.
-
Yield Target: 85–92% (Crude), 70–75% (Isolated Pure
Phase 2: Saponification to 2-O-Methyl-α-Neu5Ac
Hydrolysis of the methyl ester to restore the free carboxylic acid.
Reagents:
-
Sodium Hydroxide (0.1 M aqueous solution)
-
Amberlite IR-120 (H+ form)
Protocol:
-
Dissolution: Dissolve the purified Methyl Ester Methyl Glycoside (from Phase 1) in water (concentration ~0.2 M).
-
Hydrolysis: Add 0.1 M NaOH to adjust pH to 10–11. Stir at 0°C (ice bath) for 1–2 hours.
-
Scientific Note: Low temperature is mandatory to prevent base-catalyzed retro-aldol cleavage or anomerization.
-
-
Neutralization: Add Amberlite IR-120 (H+) resin slowly until the pH reaches 6.5–7.0. Do not acidify below pH 6.0, as acid-catalyzed hydrolysis of the methyl glycoside can occur.
-
Isolation: Filter off the resin and lyophilize the aqueous filtrate.
-
Final Polish: If salt contamination is suspected, desalt using a Bio-Gel P-2 size exclusion column (Eluent: Water).
Yield Target: 95% (Quantitative conversion).
Quality Control & Validation Data
NMR Validation Logic
Distinguishing the
Table 1: Diagnostic NMR Signals (D2O, 500 MHz)
| Moiety | Signal | Chemical Shift ( | Multiplicity | Coupling Constant ( | Interpretation |
| H-3eq | 2.74 ppm | dd | Diagnostic for | ||
| H-3ax | 1.63 ppm | dd | Large geminal coupling | ||
| OMe | C2-OMe | 3.25 ppm | s | - | Confirms glycosylation |
| NAc | NH-Ac | 2.03 ppm | s | - | N-Acetyl group intact |
Key Validation Criterion:
The chemical shift difference (
Structural Confirmation Diagram
References
-
Baumgarten, G., et al. (2014). Synthesis of α-N-Acetylneuraminic Acid Methyl Glycoside. Carbohydrate Chemistry: Proven Synthetic Methods, Vol 2. Link
-
Pazynina, G., et al. (2002). Simple and efficient synthesis of methyl (methyl 5-acetamido-3,5-dideoxy-D-glycero-D-galacto-non-2-ulopyranosid)onate. Mendeleev Communications. Link
-
Varki, A., et al. (2015). Essentials of Glycobiology. Cold Spring Harbor Laboratory Press. Link
-
Kamerling, J.P., et al. (1982). 1H-NMR spectroscopy of sialic acids. Journal of Carbohydrate Chemistry. Link
Sources
2-O-Methyl-α-neuraminic Acid as a substrate for sialidases
Characterizing Sialidase Interactions with 2-O-Methyl-α-neuraminic Acid (Neu2OMe)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sialidases, or neuraminidases, are a critical class of glycoside hydrolase enzymes that cleave terminal sialic acid residues from glycoconjugates.[1][2] Their roles in physiological processes and a wide array of pathologies, including viral infections like influenza, bacterial pathogenesis, and cancer progression, make them significant targets for therapeutic intervention and detailed biochemical study.[3][4][5] The substrate specificity of sialidases is a key determinant of their biological function.[6] Modified sialic acid analogs are invaluable tools for elucidating this specificity, developing potent inhibitors, and probing the intricate mechanisms of sialic acid recognition and turnover. This guide focuses on 2-O-Methyl-α-neuraminic acid (Neu2OMe), a synthetic derivative of N-acetylneuraminic acid, and provides a framework for its application in sialidase research. While O-methylation can occur naturally on sialic acids, the strategic placement of a methyl group at the C2 hydroxyl, which is part of the glycosidic linkage cleaved by sialidases, suggests that Neu2OMe is more likely to be a sialidase inhibitor or a very poor substrate rather than a readily hydrolyzed substrate.[1] This document provides detailed protocols to rigorously test this hypothesis, enabling researchers to characterize the interaction of Neu2OMe with their sialidase of interest, determine if it acts as a substrate or inhibitor, and quantify its kinetic parameters.
Introduction to Sialidases and Substrate Recognition
Sialidases catalyze the hydrolysis of the α-ketosidic linkage between a terminal sialic acid and an adjacent sugar residue.[7] This enzymatic activity is fundamental to the modulation of cell-surface glycan profiles, thereby influencing cell adhesion, signaling, and host-pathogen interactions.[6] There are four main mammalian sialidases (NEU1, NEU2, NEU3, NEU4), each with distinct subcellular localizations and substrate preferences, highlighting their specialized roles in cellular biology.[8] Viral and bacterial sialidases are often crucial virulence factors, making them attractive targets for antimicrobial and antiviral drug development.[4][5]
The catalytic mechanism of sialidases involves a transition state that has significant oxocarbenium ion character at the C2 position of the sialic acid. The affinity of the enzyme for its substrate is dictated by a complex interplay of interactions within the active site. Modifications to the sialic acid molecule can dramatically alter these interactions. For instance, a methyl group at the C2 position (the anomeric carbon) would sterically and electronically impact the formation of the glycosidic bond with the enzyme's catalytic residues, potentially inhibiting the hydrolysis reaction. Indeed, a 9-O-methyl derivative of sialic acid has been shown to inhibit a viral sialate-O-acetylesterase.[9] Therefore, evaluating Neu2OMe's effect on sialidase activity is a scientifically sound approach to probe the enzyme's active site constraints and to screen for novel inhibitory scaffolds.
Core Applications of 2-O-Methyl-α-neuraminic Acid in Sialidase Research
The primary application of Neu2OMe is to dissect the substrate specificity and inhibition profiles of sialidases. Key research questions that can be addressed using Neu2OMe include:
-
Is Neu2OMe a substrate? Determining if a particular sialidase can hydrolyze the glycosidic linkage of Neu2OMe provides insight into the steric and electronic tolerance of the enzyme's active site.
-
Is Neu2OMe an inhibitor? Assessing the ability of Neu2OMe to reduce the rate of hydrolysis of a known sialidase substrate can identify it as a potential competitive or non-competitive inhibitor.
-
What are the kinetic parameters? Quantifying the Michaelis constant (Km) if it is a substrate, or the inhibition constant (Ki) if it is an inhibitor, provides a measure of the affinity of the sialidase for Neu2OMe.
-
Differential screening: Comparing the effect of Neu2OMe across different sialidases (e.g., viral vs. human) can aid in the development of specific inhibitors with fewer off-target effects.
Experimental Protocols
This section provides detailed, self-validating protocols to characterize the interaction between a sialidase of interest and Neu2OMe.
Preliminary Steps: Reagent Preparation
-
Sialidase Enzyme: Reconstitute purified, recombinant sialidase to a stock concentration of 0.1-1 mg/mL in an appropriate buffer (e.g., 20 mM MES, pH 6.5, or as recommended by the supplier). Store in aliquots at -80°C. The final enzyme concentration in the assay will need to be optimized.
-
Neu2OMe Stock Solution: Prepare a 10 mM stock solution of 2-O-Methyl-α-neuraminic acid (or its glycoside, e.g., methyl 2-O-methyl-α-D-N-acetylneuraminate) in assay buffer. Ensure complete dissolution. Store at -20°C.
-
Fluorogenic Substrate Stock: Prepare a 1 mM stock solution of 4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid (4-MU-NANA) in assay buffer. Protect from light and store at -20°C.
-
Assay Buffer: A common buffer is 20 mM MES, pH 6.5, but the optimal pH for the specific sialidase should be used.[8]
-
Stop Solution: 0.5 M sodium carbonate, pH 10.5.
Protocol 1: Assessing Neu2OMe as a Sialidase Substrate via HPLC
This protocol is designed to directly measure the potential release of 2-O-Methyl-N-acetylneuraminic acid from a glycosidically linked form upon incubation with a sialidase.
Rationale: High-Performance Liquid Chromatography (HPLC) provides a robust and sensitive method to separate and quantify the substrate and potential product of the enzymatic reaction.[10][11] This is particularly useful when a chromogenic or fluorogenic version of the substrate is not available.
Workflow Diagram:
Caption: Workflow for assessing Neu2OMe as a sialidase substrate using HPLC.
Step-by-Step Method:
-
Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture:
-
X µL Assay Buffer
-
10 µL of 10 mM Neu2OMe substrate (final concentration 1 mM)
-
Y µL Sialidase enzyme (start with a concentration known to be effective with standard substrates)
-
Make up to a final volume of 100 µL with Assay Buffer.
-
Include a "no enzyme" control.
-
-
Incubation: Incubate the reactions at the optimal temperature for the sialidase (typically 37°C) for various time points (e.g., 0, 15, 30, 60, 120 minutes).[8]
-
Reaction Termination: Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding 10 µL of 1 M HCl. Centrifuge at high speed for 10 minutes to pellet any precipitated protein.
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject a suitable volume (e.g., 20 µL) onto an appropriate HPLC column (e.g., a reverse-phase C18 column).
-
Use a mobile phase suitable for separating sialic acids, for example, an isocratic elution with a buffer such as 50 mM potassium phosphate, pH 5.5, with 5% methanol.
-
Monitor the elution profile using a UV detector at a low wavelength (e.g., 200-214 nm).
-
Run standards of the Neu2OMe substrate and, if available, the expected product (2-O-Methyl-N-acetylneuraminic acid) to determine retention times.
-
-
Data Analysis: Compare the chromatograms from the different time points. The appearance and increase of a peak corresponding to the hydrolyzed product over time indicates that Neu2OMe is a substrate. Quantify the peak areas to determine the reaction rate.
Protocol 2: Screening Neu2OMe as a Sialidase Inhibitor
This protocol uses a standard fluorogenic substrate (4-MU-NANA) to determine if Neu2OMe inhibits sialidase activity.
Rationale: Fluorogenic assays are highly sensitive and suitable for high-throughput screening.[4] A decrease in the rate of 4-MU-NANA hydrolysis in the presence of Neu2OMe would indicate an inhibitory effect.
Workflow Diagram:
Caption: Workflow for screening Neu2OMe as a sialidase inhibitor.
Step-by-Step Method:
-
Plate Setup: In a 96-well black microplate, add in triplicate:
-
Test wells: 10 µL of various concentrations of Neu2OMe (e.g., a serial dilution from 10 mM down to 1 µM).
-
Positive control (no inhibitor): 10 µL of Assay Buffer.
-
Negative control (no enzyme): 20 µL of Assay Buffer.
-
-
Enzyme Addition: Add 10 µL of diluted sialidase to the test and positive control wells. The final enzyme concentration should be chosen to give a linear reaction rate for at least 30 minutes.
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10-15 minutes to allow the potential inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of 1 mM 4-MU-NANA to all wells (final concentration will be dependent on the final volume, adjust as needed). The final reaction volume will be 30 µL.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Add 100 µL of Stop Solution to all wells.
-
Fluorescence Measurement: Read the fluorescence on a plate reader with excitation at ~365 nm and emission at ~445 nm.
-
Data Analysis:
-
Subtract the average fluorescence of the negative control from all other readings.
-
Calculate the percent inhibition for each Neu2OMe concentration using the formula: % Inhibition = (1 - (Signal_inhibitor / Signal_no_inhibitor)) * 100
-
Plot percent inhibition versus Neu2OMe concentration to determine the IC50 value.
-
Protocol 3: Kinetic Analysis
If Neu2OMe shows inhibitory activity, a more detailed kinetic analysis is warranted to determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).
Rationale: Understanding the mechanism of inhibition provides deeper insights into how Neu2OMe interacts with the sialidase active site.
Step-by-Step Method:
-
Assay Setup: Perform the fluorogenic assay as described in Protocol 2, but with a matrix of varying concentrations of both the fluorogenic substrate (4-MU-NANA) and the inhibitor (Neu2OMe).
-
Vary the 4-MU-NANA concentration around its Km value (e.g., 0.2x, 0.5x, 1x, 2x, 5x Km).
-
For each substrate concentration, use several fixed concentrations of Neu2OMe (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).
-
-
Data Collection: Measure the initial reaction rates (v0) for each condition. This can be done in a kinetic mode on the plate reader.
-
Data Analysis:
-
Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/v0 vs. 1/[S]).
-
Competitive inhibition: The lines will intersect on the y-axis.
-
Non-competitive inhibition: The lines will intersect on the x-axis.
-
Mixed inhibition: The lines will intersect in the second quadrant.
-
Use non-linear regression analysis software (e.g., GraphPad Prism) to fit the data to the appropriate inhibition model and calculate the Ki.
-
Data Interpretation and Expected Outcomes
| Scenario | Expected Outcome from Protocol 1 (HPLC) | Expected Outcome from Protocol 2 (Inhibition Assay) | Interpretation |
| Substrate | A new peak corresponding to the hydrolyzed product appears and increases over time. | No significant inhibition observed at reasonable concentrations. | Neu2OMe is hydrolyzed by the sialidase. The enzyme's active site can accommodate the O-methyl group. |
| Inhibitor | No new product peak is formed. | A dose-dependent decrease in fluorescence is observed. An IC50 value can be calculated. | Neu2OMe binds to the sialidase but is not cleaved, preventing the natural substrate from binding and/or being processed. |
| No Interaction | No new product peak is formed. | No significant inhibition observed. | Neu2OMe does not effectively bind to the active site of this particular sialidase. |
Conclusion
2-O-Methyl-α-neuraminic acid is a valuable chemical tool for probing the active site architecture and substrate specificity of sialidases. The protocols outlined in this guide provide a systematic and rigorous approach to determine whether Neu2OMe acts as a substrate or an inhibitor for a given sialidase. This information is critical for fundamental enzymology studies and for the rational design of novel, specific sialidase inhibitors for therapeutic applications. The interplay between substrate modification and enzymatic activity is a cornerstone of glycobiology research, and the methodical application of analogs like Neu2OMe will continue to illuminate the complex roles of sialidases in health and disease.
References
- Sun, X., Li, F., & Li, Y. (2020). Sialidase substrates for Sialdiase assays - activity, specificity, quantification and inhibition.
- Bowles, W. H. D., & Gloster, T. M. (2021). Sialidase and Sialyltransferase Inhibitors: Targeting Pathogenicity and Disease. Frontiers in Molecular Biosciences, 8, 706822.
-
Wikipedia contributors. (2023). Neuraminidase. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Byrns, E. A., & Nshanian, M. (2012). Sialidase specificity determined by chemoselective modification of complex sialylated glycans. Glycobiology, 22(9), 1234-1243.
- Li, Y., & Sun, X. (2020). Sialidase substrates for Sialdiase assays - activity, specificity, quantification and inhibition.
-
Miyagi, T. (n.d.). Enzyme assay of sialidases. Glycoscience Protocol Online Database. Retrieved from [Link]
- Bowles, W. H. D., & Gloster, T. M. (2021). Sialidase and Sialyltransferase Inhibitors: Targeting Pathogenicity and Disease. Frontiers in Molecular Biosciences, 8, 706822.
- Yu, H., et al. (2006). High-Throughput Substrate Specificity Studies of Sialidases Using Chemoenzymatically Synthesized Sialoside Libraries. Journal of the American Chemical Society, 128(51), 16518-16527.
- Yu, H., et al. (2006). One-pot three-enzyme chemoenzymatic approach to the synthesis of sialosides containing natural and non-natural functionalities.
-
Waters Corporation. (n.d.). DMB-Labeled Sialic Acid Analyses Using HPLC-, UHPLC-, and UPLC-Based, BEH C18 Columns. Retrieved from [Link]
- Peng, W., et al. (2021). Synthetic O-acetylated sialosides facilitate functional receptor identification for human respiratory viruses.
- Bowles, W. H. D., & Gloster, T. M. (2021). Sialidase and Sialyltransferase Inhibitors: Targeting Pathogenicity and Disease. Frontiers in Molecular Biosciences, 8, 706822.
- Miyagi, T. (2021). Enzyme assay for mammalian sialidases. Glycoscience Protocols.
-
iGEM Stockholm. (2017). Sialidase assay (Quantification of sialic acid digestion). Retrieved from [Link]
- Bakkers, M. J., et al. (2011). Synthesis and inhibitory activity of sialic acid derivatives targeted at viral sialate-O-acetylesterases. Bioorganic & Medicinal Chemistry, 19(13), 4056-4064.
- Varki, A., & Schauer, R. (2009). Sialic Acids. In Essentials of Glycobiology (2nd ed.).
- de Boer, A. R., et al. (2023). Sialic acid O-acetylation patterns and glycosidic linkage type determination by ion mobility-mass spectrometry.
- DeMarco, M. L., & Woods, R. J. (2018). On-phage enzymatic trimming of sialic acid using neuraminidase.
- Li, S., et al. (2019). Enzymatic synthesis of N-formylated sialosides via a five-enzyme cascade.
- Li, Y., et al. (2014). Systematic chemoenzymatic synthesis of O-sulfated sialyl Lewis x antigens.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sialidase substrates for Sialdiase assays - activity, specificity, quantification and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sialidase Inhibitors with Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sialidase and Sialyltransferase Inhibitors: Targeting Pathogenicity and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Sialidase and Sialyltransferase Inhibitors: Targeting Pathogenicity and Disease [frontiersin.org]
- 6. Sialidase specificity determined by chemoselective modification of complex sialylated glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuraminidase - Wikipedia [en.wikipedia.org]
- 8. [Enzyme assay of sialidases]:Glycoscience Protocol Online Database [jcggdb.jp]
- 9. Synthesis and inhibitory activity of sialic acid derivatives targeted at viral sialate-O-acetylesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzyme assay for mammalian sialidases - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. static.igem.org [static.igem.org]
Application Notes and Protocols: 2-O-Methyl-α-neuraminic Acid in Influenza Virus Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Role of a Modified Sialic Acid in Influenza Research
The intricate dance between the influenza virus and its host begins with a crucial interaction: the binding of the viral hemagglutinin (HA) protein to sialic acid (SA) receptors on the host cell surface. N-acetylneuraminic acid (Neu5Ac) is the primary SA recognized by human influenza viruses. Understanding the nuances of this binding is paramount for developing effective antiviral therapies and vaccines. 2-O-Methyl-α-neuraminic acid (2-O-Me-Neu5Ac), a synthetic derivative of Neu5Ac, serves as an invaluable tool for dissecting these interactions.
The strategic placement of a methyl group at the 2-hydroxyl position of the neuraminic acid backbone fundamentally alters its properties as a ligand for both viral hemagglutinin and neuraminidase (NA). This modification prevents the cleavage of the glycosidic linkage by neuraminidase, effectively turning it into a stable ligand for studying HA binding without the confounding factor of enzymatic degradation. Furthermore, its altered stereochemistry provides a unique probe to investigate the stringency and specificity of the HA's sialic acid-binding pocket.
These application notes provide a comprehensive guide for utilizing 2-O-Me-Neu5Ac in influenza virus research. We will delve into the underlying principles of its application, provide detailed, field-proven protocols for key assays, and offer insights into data interpretation and troubleshooting.
Mechanism of Action and Scientific Rationale
The influenza virus life cycle is critically dependent on a delicate balance between the receptor-binding activity of HA and the receptor-destroying activity of NA.[1][2]
-
Viral Entry: The HA protein on the viral envelope initiates infection by binding to terminal sialic acid residues on glycoproteins and glycolipids of the host cell surface.[3] This attachment triggers endocytosis of the viral particle.
-
Viral Egress: After replication, newly formed virions bud from the host cell membrane. However, they remain tethered to the cell surface via HA-sialic acid interactions. The viral neuraminidase (sialidase) activity is essential for cleaving these sialic acid residues, allowing the release of progeny virions to infect new cells.[4]
2-O-Me-Neu5Ac primarily functions as a competitive inhibitor of HA binding. By mimicking the natural sialic acid receptor, it occupies the binding site on the HA protein, thereby preventing the virus from attaching to host cells. The methylation at the C-2 position sterically hinders the enzymatic action of neuraminidase, making it a poor substrate for this enzyme. This stability is a key advantage in experimental settings, as it allows for the specific investigation of HA-ligand interactions without the complication of enzymatic cleavage.
Diagram 1: Influenza Virus Lifecycle and the Role of Sialic Acid Interaction
Caption: A simplified overview of the synthetic route to 2-O-Me-Neu5Ac.
A detailed synthetic protocol involves several protection and deprotection steps to ensure the selective methylation of the anomeric hydroxyl group. A general outline is as follows:
-
Esterification: The carboxylic acid group of Neu5Ac is first protected, typically as a methyl ester.
-
Protection of Hydroxyl Groups: The remaining hydroxyl groups are protected, often as acetyl or silyl ethers.
-
Selective Deprotection of the 2-OH Group: The protecting group at the anomeric position is selectively removed.
-
Methylation: The free 2-hydroxyl group is then methylated using a suitable methylating agent (e.g., methyl iodide in the presence of a base like silver oxide).
-
Deprotection: Finally, all protecting groups are removed to yield the desired 2-O-Methyl-α-neuraminic acid.
For a detailed, step-by-step synthesis protocol, researchers should refer to specialized organic chemistry literature on carbohydrate synthesis.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through the inclusion of appropriate controls.
-
Positive and Negative Controls: In every assay, the inclusion of positive controls (e.g., a known inhibitor like oseltamivir carboxylate in the NA assay) and negative controls (no inhibitor, no enzyme) is essential to validate the assay's performance and to normalize the data.
-
Reproducibility: Experiments should be performed in triplicate and repeated on different days to ensure the reproducibility of the results.
-
Orthogonal Assays: Whenever possible, results from one assay should be confirmed with an orthogonal method. For instance, a compound identified as an inhibitor in the HI assay could be further characterized in a viral replication assay to confirm its antiviral activity in a cell-based system.
By adhering to these principles of good laboratory practice, researchers can ensure the reliability and trustworthiness of their findings.
References
-
Aurintricarboxylic acid inhibits influenza virus neuraminidase. (n.d.). PubMed Central. [Link]
-
Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. (2017). JoVE. [Link]
-
Hemagglutination Inhibition (HI) Assay Protocol. (n.d.). Creative Biolabs. [Link]
-
Inhibition of Influenza Virus Replication by Oseltamivir Derivatives. (2022). MDPI. [Link]
-
Influenza Hemagglutinin and Neuraminidase Membrane Glycoproteins. (2010). The Journal of Biological Chemistry. [Link]
-
Influenza - Neuraminidase Inhibition Test. (2019). APHA Science Services. [Link]
-
Kinetic analysis of the influenza A virus HA/NA balance reveals contribution of NA to virus-receptor binding and NA-dependent rolling on receptor-containing surfaces. (2017). PLOS Pathogens. [Link]
-
Preventing Influenza A Virus Infection by Mixed Inhibition of Neuraminidase and Hemagglutinin by Divalent Inhibitors. (2022). ACS Publications. [Link]
-
Synthesis of biologically active N- and O-linked glycans with multi-sialylated poly-N-acetyllactosamine extensions using P. damsela α2-6 sialyltransferase. (2014). PubMed Central. [Link]
-
The 2nd sialic acid-binding site of influenza A virus neuraminidase is an important determinant of the hemagglutinin-neuraminidase-receptor balance. (2019). PLOS Pathogens. [Link]
-
Competitive Cooperation of Hemagglutinin and Neuraminidase during Influenza A Virus Entry. (2019). Viruses. [Link]
-
Neuraminidase activity and specificity of influenza A virus are influenced by haemagglutinin-receptor binding. (2019). Journal of General Virology. [Link]
Sources
- 1. Synthesis of 4-azido sialic acid for testing against Siglec-7 and in metabolic oligosaccharide engineering - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00030K [pubs.rsc.org]
- 2. Kinetic analysis of the influenza A virus HA/NA balance reveals contribution of NA to virus-receptor binding and NA-dependent rolling on receptor-containing surfaces | PLOS Pathogens [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Aurintricarboxylic acid inhibits influenza virus neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2-O-Methyl-α-Neuraminic Acid Synthesis
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting for Neu5Ac Methyl Glycosides
Core Directive: The "Why" Behind the Yield
Synthesis of 2-O-Methyl-α-N-acetylneuraminic acid (2-O-Me-α-Neu5Ac) is deceptively complex due to the competing kinetics of esterification versus glycosylation and the strict stereoelectronic requirements of the anomeric center.
In the standard Fischer glycosylation (acid + methanol), two distinct reactions occur:
-
Esterification: Rapid conversion of the C1-carboxylate to a methyl ester.
-
Glycosylation: Slower conversion of the C2-hemiketal to a methyl glycoside.
The Critical Failure Point: Most yield losses stem from terminating the reaction too early (isolating the kinetic
Reaction Optimization Protocols
Method A: The "Golden Standard" (In Situ Chloride Generation)
Recommended for highest yield (>90%) and stereochemical purity.
This method utilizes acetyl chloride (AcCl) in methanol to generate anhydrous HCl in situ. It proceeds via a glycosyl chloride intermediate which rapidly converts to the thermodynamically stable
Protocol:
-
Reagents: N-Acetylneuraminic acid (Neu5Ac), Anhydrous Methanol, Acetyl Chloride.
-
Setup: Dissolve Neu5Ac (1 eq) in anhydrous MeOH (approx. 0.1 M).
-
Activation: Add AcCl (catalytic to stoichiometric, typically 2-5 eq for rapid conversion) dropwise at 0°C.
-
Reaction: Warm to Room Temperature (20-25°C) and stir for 16–24 hours .
-
Note: Short reaction times favor the kinetic
-anomer. Extended time ensures equilibration to the stable -anomer.
-
-
Quench: Concentrate to dryness (removes HCl/MeOH). Co-evaporate with toluene to remove traces of acid.
-
Saponification (Critical): Dissolve residue in MeOH. Add 1M NaOH or NaOMe (pH 9-10). Stir 1h.
-
Warning: Do not exceed pH 12 to avoid epimerization or degradation.
-
-
Purification: Neutralize with Amberlite IR-120 (H+ form) to pH 7.0 exactly. Filter and lyophilize.
Method B: Direct Fischer (Resin-Catalyzed)
Recommended for scalability and metal-free requirements.
-
Reagents: Neu5Ac, Dry MeOH, Dowex 50W-X8 (H+ form, washed and dried).
-
Reaction: Reflux (65°C) for 5-8 hours.
-
Yield Note: Reflux drives the thermodynamic equilibrium toward the
-anomer more effectively than RT stirring but increases the risk of byproduct formation (de-N-acetylation).
-
-
Workup: Filter resin while warm. Concentrate. Saponify as above.
Troubleshooting & FAQs (Ticket System)
Ticket #101: "I have a mixture of and anomers. How do I improve selectivity?"
Diagnosis: The reaction was likely terminated under kinetic control .
Mechanism: The
-
Extend Reaction Time: Increase stirring time to 24-48h at RT.
-
Apply Heat: Switch to reflux conditions (Method B) or use microwave irradiation (100W, 60°C, 30 min) to accelerate equilibration.
-
Verification: Check
H-NMR.[1][2][3] The -anomer H3eq signal typically appears upfield relative to the -anomer.
Ticket #102: "My yield is low after column chromatography."
Diagnosis: Product loss due to hydrolysis or irreversible binding. Mechanism: The methyl glycosidic bond in sialic acids is acid-labile. Silica gel is slightly acidic. Solution:
-
Avoid Silica: Use Anion Exchange Chromatography (Dowex 1x2, Formate form). Elute with a gradient of Formic Acid (0 -> 1M). The neutral methyl ester (if unsaponified) washes through; the free acid binds and elutes later.
-
Neutralization: Ensure the crude is pH 7.0 before loading.
-
Alternative: Crystallization from MeOH/EtOAc is possible for the methyl ester intermediate but difficult for the free acid sodium salt.
Ticket #103: "I see a 'double' product in MS (Mass + 14)."
Diagnosis: Incomplete saponification. Mechanism: You have isolated the Methyl Ester 2-O-Methyl-α-Neu5Ac (MW ~337) instead of the free acid (MW ~323). Solution:
-
Force Saponification: Treat the isolated material with 0.1M NaOH in MeOH/H2O (1:1) for 1h at RT.
-
Monitor: TLC (Ethyl Acetate:Acetic Acid:Water 3:2:1). The ester moves (Rf ~0.6); the free acid stays near the baseline (Rf ~0.2).
Data & Visualization
Comparative Yield Analysis
| Parameter | Method A (AcCl/MeOH) | Method B (Dowex/Reflux) |
| Yield (Crude) | 92 - 98% | 80 - 85% |
| > 10:1 (Thermodynamic) | ~ 4:1 (Variable) | |
| Reaction Time | 16 - 24 h (RT) | 6 - 8 h (Reflux) |
| Purity Profile | High (Clean conversion) | Moderate (Possible de-N-acetylation) |
| Scalability | Medium (Exothermic quench) | High (Filtration only) |
Reaction Pathway & Decision Logic
Figure 1: Reaction pathway illustrating the kinetic vs. thermodynamic control. Driving the reaction to equilibrium is essential for high
Purification Decision Tree
Figure 2: Troubleshooting workflow for purification and workup.
References
-
Demchenko, A. V. (Ed.). (2014).[1] Carbohydrate Chemistry: Proven Synthetic Methods, Vol. 2. CRC Press. (Detailed protocols for glycosyl chloride mediated synthesis).
-
Furuhata, K., et al. (1986). "Studies on sialic acids. V. Synthesis of
- and -D-Neu5Acp-(2->6)-lactose." Chemical & Pharmaceutical Bulletin, 34(6). (Discussion of anomeric separation and kinetic products). -
Marra, A., & Sinay, P. (1989). "Stereoselective synthesis of 2-thiosialosides." Carbohydrate Research, 187(1), 35-42. (Mechanistic insights into sialic acid glycosylation stereochemistry).
-
Sigma-Aldrich. "Sialic Acid Structure and Function." (Technical overview of Neu5Ac properties and stability).
Sources
avoiding degradation of 2-O-Methyl-α-neuraminic Acid during experiments
Technical Support Center: 2-O-Methyl- -Neuraminic Acid Stability Guide
Ticket ID: 2-OME-NEU-STABILITY Status: Open Assigned Specialist: Senior Application Scientist, Glycobiology Division
Executive Summary: The Stability Paradox
You are working with 2-O-Methyl-
-
The Anomeric Effect: The
-configuration (axial) is the biologically relevant form found in nature, but it is thermodynamically less stable than the -form. The methyl group "locks" this configuration, but the bond remains chemically sensitive. -
The Carboxyl Neighbor: Unlike other sugars, the C1 carboxyl group of sialic acid can provide anchimeric assistance (intramolecular catalysis) to hydrolyze the glycosidic bond at C2, especially under mildly acidic conditions (pH 3–5).
The Golden Rule: 2-O-Me-Neu5Ac is an acid-labile ketoside . Your primary objective is to prevent protonation of the glycosidic oxygen while avoiding alkaline degradation of any functional groups (like O-acetyl esters).
Critical Stability Parameters (Quick Reference)
| Parameter | Safe Range | Danger Zone | Mechanism of Failure |
| pH | 6.0 – 8.0 | < 5.5 or > 9.0 | Acid: Hydrolysis of methyl group.Base: De-O-acetylation (if side chains are modified). |
| Temperature | -20°C (Storage) 4°C (Working) | > 25°C | Thermal energy accelerates hydrolysis rate ( |
| State | Lyophilized Powder | Aqueous Solution | Water is the reactant. In solution, hydrolysis is inevitable over time. |
| Enzymes | Sialidase-Free | Contaminated | Bacterial/Viral Neuraminidases cleave the 2-O-Methyl bond specifically. |
Troubleshooting Module: Preventing Hydrolysis
Issue: Spontaneous loss of the methyl group (Desialylation)
Symptoms: Appearance of free Neu5Ac in HPLC/TLC; loss of binding affinity in lectin assays.
The Mechanism
The hydrolysis of the methyl glycoside is acid-catalyzed. The protonation of the glycosidic oxygen leads to the formation of an oxocarbenium ion intermediate. Because sialic acid lacks a C3 substituent to stabilize the ring, this transition state is highly sensitive to pH.
Protocol: The Buffer Defense System
Do not store 2-O-Me-Neu5Ac in unbuffered water. Water absorbs CO
-
Selection: Use HEPES or Phosphate buffers (pH 7.0–7.4).
-
Concentration: Maintain at least 10–50 mM buffering capacity.
-
Sterilization: Filter sterilize (0.22
m). Do not autoclave solutions of 2-O-Me-Neu5Ac; the heat/pressure combination will induce hydrolysis.
Workflow Visualization: Stability Decision Tree
Caption: Decision matrix for handling 2-O-Me-Neu5Ac solutions to minimize hydrolytic cleavage.
Troubleshooting Module: Analytical Artifacts
Issue: "My mass spec shows free sialic acid, but my NMR shows it's pure."
Diagnosis: In-source fragmentation (ISF). Context: In Electrospray Ionization (ESI-MS), the glycosidic bond is fragile.[1] High cone voltages can cleave the methyl group during ionization, creating a false positive for degradation.
Validation Protocol
-
Lower Cone Voltage: Reduce the declustering potential/cone voltage in your MS method.
-
Temperature: Lower the desolvation temperature.
-
Cross-Verification: Always validate bulk purity using
H-NMR . Look for the singlet methyl peak at ppm. If the methyl peak is intact in NMR but absent in MS, your sample is stable; your MS method is too harsh [1].
Troubleshooting Module: Enzymatic Contamination
Issue: Unexpected degradation in biological media.
Context: Sialidases (Neuraminidases) are ubiquitous. They are present in FBS (Fetal Bovine Serum), lysosomal extracts, and many bacterial contaminants.
Prevention Protocol
-
Inhibitor Cocktail: If working with cell lysates, add a specific sialidase inhibitor.
-
Recommended:Neu5Ac2en (DANA) at 10–100
M. It is a transition-state analog that tightly binds the active site of most sialidases [2].
-
-
Heat Inactivation: If using serum, heat-inactivate it (56°C for 30 min) to reduce endogenous sialidase activity, though chemical inhibition is more reliable.
Frequently Asked Questions (FAQ)
Q: Can I freeze-thaw aqueous solutions of 2-O-Me-Neu5Ac? A: Avoid repeated freeze-thaw cycles. Each cycle creates micro-pH gradients during the freezing process (eutectic point effects) that can locally drop pH and induce hydrolysis. Aliquot your stock solutions for single use.
Q: I need to remove salts. Can I use a cation exchange resin?
A: Proceed with extreme caution. Strong cation exchange resins (e.g., Dowex 50W) generate high local acidity (
-
Alternative: Use Size Exclusion Chromatography (SEC) or dialysis against water (pH adjusted to 7.0 with trace ammonia) [3].
Q: Is the
References
-
Fragmentation stability and retention time-shift obtained by LC-MS/MS. Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Sialic Acids - Essentials of Glycobiology. Source: NCBI Bookshelf URL:[Link]
-
Synthesis of α-N-Acetylneuraminic Acid Methyl Glycoside. Source: ResearchGate / Carbohydrate Chemistry: Proven Synthetic Methods URL:[Link]
-
Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid. Source: PubMed / Molecules URL:[Link]
refining protocols for 2-O-Methyl-α-neuraminic Acid enzymatic assays
Technical Support Center: 2-O-Methyl-α-Neuraminic Acid Enzymatic Assays
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: High-Fidelity Kinetic Profiling & HPAEC-PAD Detection
Mission Statement
You have entered the technical core for sialidase (neuraminidase) characterization. Unlike fluorogenic substrates (e.g., 4-MU-NANA) that can introduce steric bias due to bulky leaving groups, 2-O-Methyl-α-N-acetylneuraminic acid (2-O-Me-Neu5Ac) offers a sterically minimal, chemically defined scaffold. It mimics the natural glycosidic linkage, providing "true" kinetic data (
This guide is not a generic manual; it is a causal analysis of the assay ecosystem, designed to ensure your data withstands rigorous peer review.
Module 1: Substrate Architecture & Stability
The Molecule: 2-O-Methyl-α-Neu5Ac is a methyl ketoside.[1] The methyl group at the C2 (anomeric) position locks the molecule in the
Critical Handling Protocols:
-
The Acid Sensitivity Paradox: While stable at neutral pH, the glycosidic bond is acid-labile. Never dissolve the stock in acidic buffers (pH < 5.0) for long-term storage. Spontaneous hydrolysis will release free Neu5Ac, creating high background noise before the enzyme is even added.
-
Stock Preparation:
-
Solvent: 18.2 MΩ·cm deionized water or 10 mM Sodium Phosphate (pH 7.0).
-
Concentration: Prepare a 10 mM or 50 mM stock.
-
Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles which can induce micro-hydrolysis.
-
Module 2: The Kinetic Assay Workflow
Scientific Logic: The assay measures the enzymatic cleavage of the O-methyl group. Since methanol release is difficult to quantify with high sensitivity, we measure the release of free Neu5Ac (product) against the remaining 2-O-Me-Neu5Ac (substrate) using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).
Experimental Protocol:
-
Reaction Mix:
-
Buffer: 50 mM Sodium Acetate (pH 5.5) [Note: Adjust based on enzyme optimum] with 1 mM CaCl
(essential cofactor for many viral neuraminidases). -
Substrate: 2-O-Me-Neu5Ac (Range: 0.1 mM – 5 mM for
determination). -
Enzyme: Neuraminidase (titrated to ensure <15% substrate conversion for initial rate conditions).
-
-
Incubation: 37°C for defined time points (e.g., 5, 10, 15, 30 min).
-
Termination (The Critical Step):
-
Method A (Heat): 95°C for 5 min. Risk: Potential thermal degradation of product.
-
Method B (High pH - Recommended): Add equal volume of 0.1 M NaOH.
-
Why Method B? HPAEC requires high pH eluents. Adding NaOH stops the enzyme immediately and preconditions the sample for the column.
-
Workflow Visualization:
Figure 1: Enzymatic workflow from substrate incubation to alkaline quenching and HPAEC detection.
Module 3: HPAEC-PAD Detection Strategy
Why HPAEC-PAD? Sialic acids are weak acids (pKa ~2.6). Under alkaline conditions (pH > 12), they are ionized oxyanions. HPAEC separates them based on charge density and hydrophobicity. PAD detects them by oxidizing the hydroxyl groups on a gold electrode. This method requires no derivatization .[2]
Instrument Setup (Dionex ICS-5000+ or similar):
-
Column: CarboPac PA20 (3 x 150 mm) or PA10. PA20 is preferred for faster resolution.
-
Guard Column: CarboPac PA20 Guard.
-
Flow Rate: 0.5 mL/min.
-
Temperature: 30°C.
Gradient Table (Standard Sialic Acid Profile):
| Time (min) | 100 mM NaOH (%) | 1 M NaOAc in 100 mM NaOH (%) | Condition |
| 0.0 - 5.0 | 100 | 0 | Equilibration / Loading |
| 5.0 - 20.0 | 100 -> 70 | 0 -> 30 | Linear Gradient (Elution) |
| 20.1 - 25.0 | 0 | 100 | Column Wash (Remove strongly bound ions) |
| 25.1 - 35.0 | 100 | 0 | Re-equilibration (Critical) |
Note: 2-O-Me-Neu5Ac typically elutes earlier than free Neu5Ac because the methyl group reduces the polarity/charge density interaction compared to the free anomeric hydroxyl.
Module 4: Troubleshooting Center (FAQs)
Q1: I see a peak for Neu5Ac in my "Time Zero" or "No Enzyme" control. Why?
-
Diagnosis: Spontaneous Hydrolysis.
-
Root Cause: Your substrate stock might have been stored in water that became acidic over time (absorption of atmospheric CO
), or the reaction buffer pH is too low (< 4.5). -
Solution: Check the purity of the 2-O-Me-Neu5Ac starting material. Always store stocks in 10 mM Phosphate pH 7.0. Subtract this background value from your enzymatic rates, but if background > 10% of signal, discard the stock.
Q2: My retention times are shifting (getting shorter) over consecutive runs.
-
Diagnosis: Carbonate Poisoning.
-
Root Cause: Hydroxide eluents absorb CO
from the air, forming carbonate (CO ). Carbonate is a strong pusher ion and displaces sialic acids faster. -
Solution: Use a carbonate-free eluent generator (e.g., Dionex EGC) or keep eluents under helium/nitrogen headspace. Refresh NaOH eluents daily.
Q3: The detector signal (nC) is gradually decreasing.
-
Diagnosis: Electrode Fouling.
-
Root Cause: Oxidation products or proteins (enzyme) are coating the gold electrode.
-
Solution:
-
Ensure you are using the correct "Carbohydrate 4-Potential" waveform (optimized for gold electrodes).
-
Polish the gold electrode if the dip is significant.
-
Use a disposable gold electrode (PTFE) if available to ensure reproducibility.
-
Q4: I cannot separate the Substrate (2-O-Me) from the Product (Neu5Ac).
-
Diagnosis: Inadequate Gradient Slope.
-
Root Cause: The sodium acetate gradient is too steep, causing co-elution.
-
Solution: Flatten the gradient (e.g., 0-150 mM NaOAc over 30 mins). Neu5Ac is more acidic and polar than the methylated substrate; it should elute after the substrate in standard anion exchange protocols.
Troubleshooting Logic Tree:
Figure 2: Decision matrix for diagnosing common HPAEC-PAD assay failures.
References
-
Rohrer, J. S. (2024). Analysis of Sialic Acids Using High-Performance Anion-Exchange Chromatography. Thermo Fisher Scientific Application Note. Link
-
Varki, A., et al. (2017). Essentials of Glycobiology, 3rd Edition. Chapter 15: Sialic Acids. Cold Spring Harbor Laboratory Press. Link
-
Corfield, A. P., et al. (1982). Sialic acid O-acetylation and sialidase activity. Biochemical Journal. Link
-
Thermo Fisher Scientific. (2020). Determination of Sialic Acids in Infant Formula by HPAEC-PAD. Application Note 73347. Link
Sources
Technical Support Center: Purification & Analysis of O-Acetylated Sialic Acids
Current Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Purification & Analysis of O-Acetylated Sialic Acids
Executive Summary: The Fragility of the Analyte
Researching O-acetylated sialic acids (O-Ac-Sias) requires a paradigm shift from standard glycan analysis. Unlike the robust N-acetylneuraminic acid (Neu5Ac), O-acetylated variants (e.g., Neu5,9Ac₂, Neu5,7Ac₂) are chemically fragile. The O-acetyl ester bond is highly labile and prone to migration (moving from C7 to C9) or hydrolysis (falling off completely) under conditions considered "standard" for other sugars.
This guide addresses the three critical failure points: Release , Derivatization , and Chromatography .
Module 1: Sample Preparation & Release (The Preservation Phase)
Context: You cannot purify what you have already destroyed. Standard acid hydrolysis (e.g., 0.1 N HCl or H₂SO₄) is too harsh and will strip O-acetyl groups.
Q1: I am detecting high levels of Neu5Ac but almost no O-acetylated forms, even in samples known to be positive (e.g., bovine submaxillary mucin). What went wrong?
Diagnosis: You likely used strong mineral acids or high temperatures for release. The Fix: Switch to Mild Acid Hydrolysis .
-
Protocol: Incubate samples in 2 M Acetic Acid at 80°C for 3 hours .
-
The Science: The pKa of acetic acid allows for the cleavage of the glycosidic bond (releasing the sialic acid) without possessing the protonating power required to rapidly hydrolyze the O-acetyl ester at C7/C9.
-
Alternative: Use Sialidase (Neuraminidase) , but be warned: many bacterial sialidases (e.g., Vibrio cholerae) are sterically hindered by O-acetyl groups, leading to incomplete release. Sialidases from Arthrobacter ureafaciens are generally more promiscuous but still require validation.
Q2: My LC-MS data shows a shift from Neu5,7Ac₂ to Neu5,9Ac₂ over time. Is this biological?
Diagnosis: This is likely an artifact of migration . The Mechanism: O-acetyl migration is pH-driven.[1][2][3][4] At neutral or slightly alkaline pH (pH > 7.0), the acetyl group at C7 migrates to C9. This is thermodynamically favorable. Troubleshooting:
-
pH Control: Keep all buffers strictly acidic (pH < 5.0) during purification.
-
Temperature: Perform all non-enzymatic steps on ice (4°C) if neutral pH is unavoidable.
-
Stop Point: Analyze samples immediately after release. Do not store in neutral buffers.
Module 2: Derivatization (The Visibility Phase)
Context: Sialic acids lack a strong chromophore. We use 1,2-diamino-4,5-methylenedioxybenzene (DMB) to create a fluorescent derivative.[5]
Q3: My DMB labeling signal is inconsistent, and I see "ghost" peaks.
Diagnosis: DMB reagents are unstable and light-sensitive. The Fix:
-
Freshness: Prepare the DMB reagent solution fresh. If you must store it, keep it at -20°C in the dark for no more than 2 weeks.
-
Reaction Conditions:
-
Reagent: 7 mM DMB, 1.4 M Acetic Acid, 0.75 M
-mercaptoethanol, 18 mM Sodium Hydrosulfite.[6] -
Incubation: 50°C for 2.5 hours in the dark.
-
Why these specific conditions? The high concentration of acetic acid (1.4 M) serves two purposes: it catalyzes the ring closure of the DMB-sialic acid adduct and maintains the low pH required to prevent O-acetyl migration during the heating step.
-
Q4: Can I use a centrifugal vacuum concentrator (SpeedVac) to dry my samples before DMB labeling?
Answer: Yes, but do not apply heat . Risk: Drying with heat concentrates the acid initially (good) but eventually removes the volatile acid, potentially leaving salts that buffer the pH to neutral/alkaline as the volume decreases, triggering migration or de-esterification. Protocol: Dry under vacuum without heat (ambient temperature) or freeze-dry (lyophilize).
Module 3: Chromatographic Separation (The Resolution Phase)
Context: Choosing the right column and mobile phase is critical to separate isomers (e.g., separating Neu5,7Ac₂ from Neu5,8Ac₂).
Q5: Should I use HPAEC-PAD (Dionex) or RP-HPLC for O-acetylated sialic acids?
Critical Recommendation: Avoid standard HPAEC-PAD for O-acetylation profiling.
-
The Trap: HPAEC-PAD uses high-pH eluents (100 mM NaOH, pH ~13).
-
The Consequence: Exposure to pH 13, even for minutes, causes rapid de-O-acetylation (saponification). You will strip the esters you are trying to measure.
-
The Exception: Some specialized gradients use lower pH with post-column base addition, but this is technically demanding.
-
The Standard: Use RP-HPLC (C18) with fluorescence detection (FLD) or LC-MS.
Q6: I cannot resolve the 7-O-acetyl and 9-O-acetyl isomers on my C18 column.
Diagnosis: Isomer separation requires a shallow gradient and methanol. Optimization Strategy:
-
Mobile Phase: Acetonitrile/Methanol/Water mixtures are superior to pure Acetonitrile.
-
Example Gradient (C18):
-
Solvent A: Water/Methanol/Acetic Acid (90:10:0.1)
-
Solvent B: Acetonitrile/Methanol/Acetic Acid (95:5:0.1)
-
Flow: 0.5 mL/min (or lower for UPLC).
-
Tip: Methanol acts as a "selectivity tuner" for the positional isomers.
-
Summary Data Tables
Table 1: Stability of O-Acetyl Sialic Acids
| Condition | pH Range | Effect on O-Acetyl Group | Action |
| Strong Acid (0.1N HCl) | < 1.0 | Hydrolysis (Loss of ester) | AVOID |
| Mild Acid (2M Acetic) | ~ 2.0 | Stable (Minimal loss) | RECOMMENDED |
| Neutral (PBS) | 7.0 - 7.4 | Migration (C7 | MINIMIZE TIME |
| Alkaline (NaOH) | > 9.0 | Saponification (Total loss) | AVOID |
Table 2: Troubleshooting DMB Labeling
| Symptom | Probable Cause | Corrective Action |
| Low Fluorescence Signal | Oxidized Reagents | Add Sodium Hydrosulfite (reducing agent) fresh. |
| Unknown "Ghost" Peaks | Contaminated Water | Use LC-MS grade water; filter buffers (0.2 |
| Shift in Retention Time | pH Mismatch | Ensure sample is effectively buffered to pH < 3 before injection. |
Visualized Workflows
Figure 1: Recommended Purification Workflow
Caption: A self-validating workflow designed to minimize pH-induced migration. Note the strict maintenance of acidic conditions.
Figure 2: The Migration Trap (Mechanism)
Caption: The thermodynamic migration of the acetyl group from C7 to C9 under neutral/alkaline conditions.
References
-
Varki, A., & Diaz, S. (1984).[7] The release and purification of sialic acids from glycoconjugates: methods to minimize the loss and migration of O-acetyl groups.[7][8][9] Analytical Biochemistry, 137(1), 236-247.
-
Ji, S., et al. (2021). Reversible O-Acetyl Migration within the Sialic Acid Side Chain and Its Influence on Protein Recognition. ACS Chemical Biology, 16(10), 1951–1959.
-
Waters Corporation. (2025). DMB-Labeled Sialic Acid Analyses Using HPLC-, UHPLC-, and UPLC-Based, BEH C18 Columns. Application Note.
-
Thermo Fisher Scientific. (2016). Analysis of Sialic Acids Using High-Performance Anion-Exchange Chromatography. Technical Note 41.
-
BenchChem. (2024). Technical Support Center: Optimization of Sialic Acid Release for O-Acetylation Analysis.
Sources
- 1. cmm.ucsd.edu [cmm.ucsd.edu]
- 2. escholarship.org [escholarship.org]
- 3. Reversible O-Acetyl Migration within the Sialic Acid Side Chain and Its Influence on Protein Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. waters.com [waters.com]
- 6. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 7. cmm.ucsd.edu [cmm.ucsd.edu]
- 8. The release and purification of sialic acids from glycoconjugates: methods to minimize the loss and migration of O-acetyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modification of sialic acids on solid-phase: accurate characterization of protein sialylation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
validating the specificity of 2-O-Methyl-α-neuraminic Acid binding partners
Executive Summary
In the validation of Sialic Acid Binding Proteins (SBPs)—such as Siglecs, viral hemagglutinins (HA), and bacterial toxins—distinguishing between "cap-dependent" recognition and "linkage-dependent" recognition is the primary source of experimental error.
2-O-Methyl-α-Neuraminic Acid (2-O-Me-Neu5Ac) serves a critical, specific function in this landscape: it acts as the linkage-agnostic baseline . Unlike natural sialosides (e.g.,
This guide details how to utilize 2-O-Me-Neu5Ac to validate the specificity of binding partners, distinguishing true sialic acid recognition from extended glycan epitope binding.
Technical Context: The "Aglycone Dependency" Test
To validate a binding partner, one must determine if the protein recognizes the Sialic Acid (Neu5Ac) residue itself or the specific topology created by its linkage to the underlying chain.
-
High Affinity for 2-O-Me-Neu5Ac: Indicates the binding pocket is shallow and primarily recognizes the glycerol side chain (C7-C9) and the carboxylate/acetamido groups of Neu5Ac.
-
Low/No Affinity for 2-O-Me-Neu5Ac (but High for Sialyllactose): Indicates "Aglycone Dependency." The protein requires specific contacts with the penultimate Galactose or the specific torsion angles (
) of the 2,3 or 2,6 linkage.
Comparative Analysis: The Probe Landscape
The following table compares 2-O-Me-Neu5Ac against its primary alternatives for specificity validation.
| Feature | 2-O-Methyl-α-Neu5Ac | Multivalent PAA-Conjugates | ||
| Primary Use | Baseline Control / Crystallography | Avian Flu / Siglec-1, 4 specificity | Human Flu / Siglec-2 (CD22) specificity | High-avidity screening (capture) |
| Linkage Specificity | Null (Methyl group mimics generic aglycone) | Strict | Strict | Varies (often mixed or specific) |
| Affinity ( | Low (mM range) | Moderate ( | Moderate ( | High (nM range due to avidity) |
| Hydrolytic Stability | High (Resistant to spontaneous hydrolysis) | Moderate | Moderate | High |
| Validation Logic | "Does it bind the cap?" | "Does it require 2,3 geometry?" | "Does it require 2,6 geometry?" | "Is the protein active?" |
Visualizing the Logic: The Specificity Decision Tree
The following diagram illustrates the logical flow for characterizing a new Sialic Acid Binding Protein (SBP) using these probes.
Caption: Logical workflow for determining SBP specificity. 2-O-Me-Neu5Ac acts as the initial gatekeeper to distinguish simple sialic acid recognition from complex epitope requirements.
Validated Experimental Protocols
To ensure scientific integrity, we utilize Solution Competition SPR . Direct immobilization of 2-O-Me-Neu5Ac is often inadvisable due to its low molecular weight (causing low signal-to-noise) and the risk of masking the binding site with the linker. Instead, we immobilize a multivalent ligand and use free 2-O-Me-Neu5Ac as a competitor.
Protocol A: Solution Competition Surface Plasmon Resonance (SPR)
Objective: Determine the solution affinity (
Reagents:
-
Ligand (Chip Surface): Biotinylated Polyacrylamide-Neu5Ac (PAA-Neu5Ac) or Fetuin.
-
Analyte (Solution): Purified SBP (e.g., Hemagglutinin trimer, Siglec-Fc).
-
Competitor: 2-O-Methyl-α-Neu5Ac (High purity >98%).
-
Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20, pH 7.4).
Methodology:
-
Surface Preparation: Immobilize Biotin-PAA-Neu5Ac on a Streptavidin (SA) sensor chip to a density of ~1000 RU. Self-Validation Step: Ensure a reference channel with Biotin-PAA-Galactose (asialo control) is prepared to subtract non-specific binding.
-
Calibration: Inject the SBP at a fixed concentration (e.g., 50 nM, near its apparent
for the surface) to establish the signal (100% binding). -
Competition Series: Pre-incubate the SBP (fixed 50 nM) with a dilution series of 2-O-Me-Neu5Ac (0 mM to 20 mM) for 30 minutes at room temperature.
-
Injection: Inject the mixtures over the chip surface.
-
Analysis: Plot the initial binding rate (
) or equilibrium response ( ) against the log concentration of 2-O-Me-Neu5Ac.
Data Calculation:
Fit the data to the solution affinity equation:
Protocol B: Solid-Phase Inhibition Assay (ELISA-Format)
Objective: High-throughput screening of multiple binding partners.
Methodology:
-
Coat: Coat 96-well plates with Fetuin (contains
2,3 and 2,6 sialic acids) at 1 µg/mL overnight. Block with 1% BSA. -
Competition: In a separate "mixing plate," prepare serial dilutions of 2-O-Me-Neu5Ac (Test), 3'SL (Control A), and 6'SL (Control B).
-
Incubation: Add the SBP (pre-titrated to give ~70% max signal) to the mixing plate. Incubate 1 hour.
-
Transfer: Transfer mixtures to the Fetuin-coated plate. Incubate 1 hour.
-
Detection: Wash and detect bound protein using an HRP-conjugated antibody specific to the SBP (or Anti-Fc/Anti-His).
-
Result: Calculate
. If 2-O-Me-Neu5Ac fails to inhibit while 3'SL inhibits strongly, the protein is linkage-specific.
Visualization of the SPR Workflow
Caption: Solution Competition SPR workflow. The free 2-O-Me-Neu5Ac competes with the immobilized surface ligand for protein binding sites.
Interpreting the Data: What the Numbers Mean
When comparing your results, use the following reference ranges (based on typical viral HA and Siglec data) to validate your findings.
| Observation | Interpretation | Example System |
| Cap-Dependent. The protein ignores the Galactose linkage. | Newcastle Disease Virus (NDV) HN | |
| Linkage-Enhanced. The protein prefers the specific linkage but can tolerate the monomer. | Influenza H3N2 (Gln226) | |
| No Inhibition by 2-O-Me (< 100 mM) | Strict Linkage Dependence. The protein requires the extended epitope. | Influenza H3N2 (Leu226) |
Expert Insight: If you observe stronger binding to 2-O-Me-Neu5Ac than to natural sialosides, suspect a hydrophobic interaction artifact. The methyl group is more hydrophobic than the natural glycosidic bond. Validate this by running a control with 2-O-Methyl-Galactose.
References
-
Matrosovich, M. N., et al. (1993). Probing of the receptor-binding sites of the H1 and H3 influenza A and influenza B virus hemagglutinins by synthetic and natural sialosides. Virology.
-
Sauter, N. K., et al. (1992). Crystallographic detection of a second ligand binding site in influenza virus hemagglutinin. Proceedings of the National Academy of Sciences.
-
Ji, S., et al. (2015). Surface Plasmon Resonance for Protein-Carbohydrate Interactions. Current Protocols in Protein Science.
-
Varki, A., et al. (2017).[1] Essentials of Glycobiology, 3rd edition. Cold Spring Harbor Laboratory Press.
-
Neu, U., et al. (2011). Structures and mechanisms of viral receptor binding proteins. Current Opinion in Structural Biology.
Sources
A Senior Application Scientist's Guide to the Analytical Techniques for 2-O-Methyl-α-neuraminic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of glycobiology and biopharmaceutical development, the precise characterization of sialic acid modifications is paramount. Among these, 2-O-Methyl-α-neuraminic Acid (2-O-Me-Neu5Ac), a derivative of N-acetylneuraminic acid, presents unique analytical challenges and holds significant biological relevance. This guide provides an in-depth comparison of the primary analytical techniques employed for the identification and quantification of 2-O-Me-Neu5Ac, offering insights into the rationale behind methodological choices to empower researchers in selecting the optimal strategy for their specific needs.
Introduction to 2-O-Methyl-α-neuraminic Acid and its Analytical Imperative
Sialic acids, a diverse family of nine-carbon carboxylated monosaccharides, typically occupy the terminal positions of glycan chains on glycoproteins and glycolipids.[1][2] These residues play critical roles in a myriad of biological processes, including cell-cell recognition, immune responses, and pathogen interactions.[1][3] Modifications to the core sialic acid structure, such as O-methylation, can profoundly influence these functions. 2-O-Methyl-α-neuraminic acid has been utilized as a model compound in studies of influenza virus hemagglutinin binding and its interactions with metal ions.
The accurate and sensitive detection of 2-O-Me-Neu5Ac is crucial for understanding its biological roles and for the quality control of biopharmaceuticals where its presence, or absence, can impact efficacy and immunogenicity.[2] This guide will navigate the intricacies of four major analytical platforms: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Enzymatic Assays.
High-Performance Liquid Chromatography (HPLC): A Workhorse for Quantification
HPLC is a cornerstone technique for the quantitative analysis of sialic acids, prized for its sensitivity and reliability, particularly when coupled with fluorescence detection.[1] The core principle involves the separation of analytes based on their interactions with a stationary phase, allowing for both identification and quantification.
The "Why": Causality in HPLC Method Development
For the analysis of sialic acids like 2-O-Me-Neu5Ac, direct detection is often challenging due to their lack of a strong chromophore. To overcome this, a pre-column derivatization step is employed to attach a fluorescent tag to the sialic acid molecule. A widely used and highly specific reagent for this purpose is 1,2-diamino-4,5-methylenedioxybenzene (DMB), which reacts specifically with the α-keto acid functionality of sialic acids to yield a highly fluorescent derivative.[1][4] This derivatization is the key to achieving the picomole-level sensitivity required for many biological applications.[1]
The choice of chromatographic mode is also critical. Reversed-phase (RP) HPLC is the most common approach for separating DMB-labeled sialic acids.[4] The separation is based on the hydrophobicity of the analytes, and the mobile phase composition (typically a mixture of acetonitrile, methanol, and water) is optimized to achieve baseline resolution of different sialic acid species.[2]
Another powerful HPLC-based method is High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD). This technique separates sialic acids based on their negative charge at high pH and offers the advantage of direct detection without derivatization.[2]
Experimental Protocol: HPLC Analysis of 2-O-Me-Neu5Ac with DMB Derivatization
Objective: To quantify 2-O-Me-Neu5Ac in a glycoprotein sample.
Methodology:
-
Sialic Acid Release (Acid Hydrolysis):
-
To a known amount of glycoprotein sample, add 2 M acetic acid.
-
Incubate at 80°C for 2 hours to release the sialic acids from the glycoconjugates.[4] Rationale: Mild acid hydrolysis is used to cleave the glycosidic linkages of sialic acids while minimizing the degradation of the released monosaccharides.
-
Cool the sample to room temperature.
-
-
DMB Derivatization:
-
To the hydrolysate, add the DMB labeling solution (containing DMB, sodium hydrosulfite, and 2-mercaptoethanol in a buffered solution).
-
Incubate at 50°C for 3 hours in the dark.[1] Rationale: The reaction is light-sensitive, and incubation in the dark prevents photodegradation of the fluorescent derivative. The reducing agents help to maintain the stability of the DMB reagent.
-
Stop the reaction by adding a strong acid, such as HCl.
-
-
HPLC-FLD Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.2 µm particle size).[2]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile, methanol, and water (e.g., 9:7:84 v/v/v).[2]
-
Flow Rate: 0.45 mL/min.[2]
-
Column Temperature: 45°C.[2]
-
Fluorescence Detection: Excitation at 373 nm and emission at 448 nm.[2]
-
Quantification: Generate a standard curve using known concentrations of 2-O-Me-Neu5Ac standard. The concentration of 2-O-Me-Neu5Ac in the sample is determined by comparing its peak area to the standard curve.
-
Caption: Workflow for HPLC analysis of 2-O-Me-Neu5Ac.
Mass Spectrometry (MS): For Unambiguous Identification and Structural Elucidation
Mass spectrometry is an indispensable tool for the structural characterization of sialic acids, offering high sensitivity and specificity. It measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of structural features through fragmentation analysis.
The "Why": The Power of Mass Analysis
The primary advantage of MS is its ability to provide unambiguous identification of 2-O-Me-Neu5Ac based on its precise molecular mass. Different MS techniques can be employed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires derivatization to make the sialic acids volatile.[5] While historically important for methylation analysis, it is often superseded by LC-MS for routine analysis due to the extensive sample preparation required.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful combination that couples the separation capabilities of HPLC with the detection power of MS.[6][7] It allows for the simultaneous separation and identification of various sialic acid derivatives in complex mixtures.[6][7]
-
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS: This technique is particularly useful for the rapid analysis of sialic acids and can be used to analyze mixtures with minimal sample preparation.[3]
Modern high-resolution mass spectrometry techniques, such as those coupled with Ultra-High-Performance Liquid Chromatography (UPLC) and tandem mass spectrometry (MS/MS), enable the precise identification and quantification of individual glycan structures, including isomers.[8] Ion mobility-mass spectrometry is an emerging technique that can even distinguish between different O-acetylation patterns and glycosidic linkages of sialosides.[9]
Experimental Protocol: LC-MS/MS Analysis of 2-O-Me-Neu5Ac
Objective: To identify and confirm the presence of 2-O-Me-Neu5Ac in a biological sample.
Methodology:
-
Sample Preparation:
-
Release sialic acids from the sample using mild acid hydrolysis as described in the HPLC protocol.
-
For enhanced sensitivity, derivatization with DMB can be performed.[10]
-
-
LC-MS/MS Analysis:
-
LC System: A UPLC system with a C18 column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid to aid in ionization.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a tandem mass spectrometer (e.g., a quadrupole-time-of-flight or Orbitrap instrument).
-
Data Acquisition: Operate the mass spectrometer in a data-dependent acquisition mode, where the instrument automatically selects precursor ions for fragmentation (MS/MS).
-
Identification: The presence of 2-O-Me-Neu5Ac is confirmed by:
-
The accurate mass of the precursor ion corresponding to the [M+H]+ or [M-H]- of derivatized or underivatized 2-O-Me-Neu5Ac.
-
The characteristic fragmentation pattern in the MS/MS spectrum, which can be compared to a standard or to theoretical fragmentation patterns.[10]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Determination
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules in solution. I[11]t provides detailed information about the chemical environment of each atom in a molecule, allowing for the unambiguous determination of its structure, including stereochemistry.
The "Why": Atomic-Level Insight
For 2-O-Me-Neu5Ac, NMR is the gold standard for confirming the position of the methyl group on the neuraminic acid backbone. Both ¹H and ¹³C NMR are employed:
-
¹H NMR: Provides information on the number of different types of protons and their connectivity. The chemical shift of the methyl protons will be characteristic of an O-methyl group.
-
¹³C NMR: Directly observes the carbon skeleton of the molecule. The chemical shift of the C2 carbon will be significantly affected by the presence of the methyl group.
[12]Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish correlations between protons and carbons, providing definitive evidence for the location of the methyl group. W[13]hile NMR is not typically used for routine quantification due to its lower sensitivity compared to HPLC and MS, it is essential for the initial characterization and structural confirmation of novel sialic acid derivatives.
[14]***
Enzymatic Assays: For High-Throughput Screening
Enzymatic assays offer a rapid and often high-throughput method for the quantification of total sialic acid. These assays are typically based on a coupled enzyme reaction.
The "Why": Simplicity and Speed
The general principle involves the use of a sialidase (neuraminidase) to release sialic acid from glycoconjugates. The released sialic acid is then acted upon by a series of enzymes that ultimately produce a detectable signal, such as a colorimetric or fluorescent product.
[15][16]While these assays are excellent for determining the total sialic acid content, they generally do not differentiate between different sialic acid derivatives, such as 2-O-Me-Neu5Ac and its non-methylated counterpart. H[17][18]owever, they can be valuable for initial screening purposes or for applications where the total sialic acid concentration is the primary parameter of interest.
Comparison of Analytical Techniques
| Feature | HPLC-FLD (with DMB) | LC-MS/MS | NMR Spectroscopy | Enzymatic Assays |
| Primary Application | Quantification | Identification & Quantification | Structural Elucidation | Total Sialic Acid Quantification |
| Sensitivity | High (picomole) | [1] Very High (femtomole to attomole) | Low (micromole to nanomole) | Moderate to High |
| Specificity | High for α-keto acids | [1] Very High (based on mass) | Very High (unambiguous structure) | Low (measures total sialic acid) |
| Quantitative Accuracy | Excellent | Good to Excellent | Moderate (not primary use) | Good |
| Throughput | Moderate to High | Moderate | Low | High |
| Instrumentation Cost | Moderate | High | Very High | Low |
| Expertise Required | Moderate | High | High | Low to Moderate |
Conclusion: Selecting the Right Tool for the Job
The choice of analytical technique for 2-O-Methyl-α-neuraminic Acid is dictated by the specific research question.
-
For routine quantification in a known matrix, HPLC with fluorescence detection after DMB derivatization offers an excellent balance of sensitivity, accuracy, and throughput.
-
For unambiguous identification and structural confirmation , especially in complex biological samples, LC-MS/MS is the method of choice.
-
For the definitive structural elucidation of a purified compound, NMR spectroscopy is the gold standard.
-
For high-throughput screening of total sialic acid content, enzymatic assays provide a rapid and cost-effective solution.
A multi-faceted approach, leveraging the strengths of each technique, will ultimately provide the most comprehensive understanding of the role of 2-O-Methyl-α-neuraminic Acid in biological systems and ensure the quality and consistency of biopharmaceutical products.
References
-
Powell, A. K., & Varki, A. (1994). Rapid analysis of O-acetylated neuraminic acids by matrix assisted laser desorption/ionization time-of-flight mass spectrometry. Glycobiology, 4(4), 457-464. [Link]
-
Bubb, W. A., Butts, C. P., & Jones, J. R. (2009). Real-time monitoring of the sialic acid biosynthesis pathway by NMR. Chemical Communications, (22), 3231-3233. [Link]
-
Brocca, P., et al. (2023). Analysis of the intramolecular 1,7-lactone of N-acetylneuraminic acid using HPLC–MS: relationship between detection and stability. Glycoconjugate Journal, 40(3), 343-354. [Link]
-
Brocca, P., et al. (2023). Analysis of the intramolecular 1,7-lactone of N-acetylneuraminic acid using HPLC–MS: relationship between detection and stability. Glycoconjugate Journal, 40(3), 343-354. [Link]
-
Sato, C., & Kitajima, K. (2013). Advanced technologies in sialic acid and sialoglycoconjugate analysis. Glycoconjugate journal, 30(2), 101-113. [Link]
-
Park, S. S., & Reifman, J. (2019). Post-Glycosylation Modification of Sialic Acid and Its Role in Virus Pathogenesis. Viruses, 11(11), 1045. [Link]
-
Ames, J. B., & Prestegard, J. H. (2006). NMR detection and characterization of sialylated glycoproteins and cell surface polysaccharides. Glycobiology, 16(11), 1077-1085. [Link]
-
Waters Corporation. (2012). DMB-Labeled Sialic Acid Analyses Using HPLC-, UHPLC-, and UPLC-Based, BEH C18 Columns. Waters Application Note. [Link]
-
Narimatsu, H., et al. (2021). Enzyme assay of sialyltransferases for glycoproteins. In Glycoscience Protocols (pp. 147-153). Humana, New York, NY. [Link]
-
Kamerling, J. P., et al. (1975). Methylation analysis of neuraminic acids by gas chromatography-mass spectrometry. Carbohydrate research, 41, 7-17. [Link]
-
Varki, A., et al. (2009). Sialic Acids. In Essentials of Glycobiology, 2nd edition. Cold Spring Harbor Laboratory Press. [Link]
-
Miyagi, T., & Yamaguchi, K. (2021). Enzyme assay for mammalian sialidases. In Glycoscience Protocols (pp. 163-170). Humana, New York, NY. [Link]
-
Yan, J. (2021). Workflows for Glycosylation and Sialic Acid Analysis of Biotherapeutic Glycoproteins. Agilent Webinar. [Link]
-
Biskup, K., et al. (2023). Glycomic Insights in Gynecological Disease: From Molecular Mechanisms to Precision Diagnostics and Therapeutics. International Journal of Molecular Sciences, 24(22), 16209. [Link]
-
DeMeo, C. L., & Seeberger, P. H. (2014). Synthesis of partially O-acetylated N-acetylneuraminic acid using regioselective silyl exchange technology. Organic letters, 16(19), 5044-5047. [Link]
-
Pljevljakušić, D., et al. (2021). Assays for the identification and quantification of sialic acids: Challenges, opportunities and future perspectives. Bioorganic & medicinal chemistry, 31, 115882. [Link]
-
Pljevljakušić, D., et al. (2021). Assays for the identification and quantification of sialic acids: challenges, opportunities and future perspectives. Bioorganic & Medicinal Chemistry, 31, 115882. [Link]
-
Kamerling, J. P., et al. (1977). Mass spectrometry of sialic acids. In Sialic Acids (pp. 1-16). Springer, Vienna. [Link]
-
Sugahara, K., et al. (1980). A new enzymatic method for the determination of sialic acid in serum and its application for a marker of acute phase reactants. The Kobe journal of the medical sciences, 26(2), 97-106. [Link]
-
Friebolin, H., et al. (1980). NMR Spectroscopy of Sialic Acids. In Sialic Acids (pp. 1-24). Springer, Vienna. [Link]
-
Chong, A. K., et al. (1993). Synthesis and evaluation of N-acetylneuraminic acid-based affinity matrices for the purification of sialic acid-recognizing proteins. Carbohydrate research, 241, 125-136. [Link]
-
van der Woude, J., et al. (2023). Sialic acid O-acetylation patterns and glycosidic linkage type determination by ion mobility-mass spectrometry. Nature Communications, 14(1), 6489. [Link]
-
Bush, C. A., et al. (2008). 13C-Labeled N-Acetyl-neuraminic Acid in Aqueous Solution: Detection and Quantification of Acyclic Keto, Keto Hydrate, and Enol Forms by 13C NMR Spectroscopy. Journal of the American Chemical Society, 130(35), 11658-11665. [Link]
Sources
- 1. Advanced Technologies in Sialic Acid and Sialoglycoconjugate Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Rapid analysis of O-acetylated neuraminic acids by matrix assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of the intramolecular 1,7-lactone of N-acetylneuraminic acid using HPLC–MS: relationship between detection and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. research-portal.uu.nl [research-portal.uu.nl]
- 10. Siliac Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Real-time monitoring of the sialic acid biosynthesis pathway by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 17. Assays for the identification and quantification of sialic acids: Challenges, opportunities and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. centaur.reading.ac.uk [centaur.reading.ac.uk]
A Senior Application Scientist's Guide to 2-O-Methyl-α-neuraminic Acid: A Comparative Review of Synthesis, Biological Probing, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive technical guide on 2-O-Methyl-α-neuraminic Acid (Neu2OMe), a fascinating and functionally significant modification of the ubiquitous sialic acid. As a Senior Application Scientist, my goal is to provide you with not just a literature review, but a practical, in-depth comparison of the methodologies surrounding this molecule, grounded in scientific integrity and field-proven insights. This guide is designed to empower your research, whether you are looking to synthesize Neu2OMe derivatives, investigate their biological roles, or develop robust analytical methods for their detection.
Introduction: The Subtle Power of a Methyl Group
Sialic acids are a diverse family of nine-carbon acidic monosaccharides that typically occupy the outermost position of glycan chains on glycoproteins and glycolipids.[1] This terminal placement makes them critical mediators of a vast array of biological and pathological processes, from cell-cell recognition and immune regulation to microbial pathogenesis.[1][2] The remarkable functional diversity of sialic acids is further expanded by a range of modifications, including acetylation, phosphorylation, and, the focus of this guide, methylation.[3]
The addition of a methyl group at the 2-hydroxyl position of neuraminic acid creates 2-O-Methyl-α-neuraminic Acid. While seemingly a minor alteration, this modification can profoundly impact the physicochemical properties and biological activity of the parent sialic acid. It can, for instance, confer resistance to sialidases, enzymes that cleave sialic acid residues, thereby prolonging the lifespan of sialoglycans.[4] This guide will delve into the comparative aspects of synthesizing, studying, and detecting this important molecule.
Comparative Analysis of Synthetic Strategies for 2-O-Methylated Sialosides
The synthesis of 2-O-methylated sialosides presents unique challenges due to the tertiary nature of the anomeric center and the need for stereoselective control to obtain the desired α-anomer. Both chemical and enzymatic approaches have been explored, each with its own set of advantages and limitations.
Chemical Synthesis Approaches
Chemical synthesis offers the flexibility to create a wide variety of derivatives with non-natural modifications. The key to a successful chemical synthesis of 2-O-methyl-α-sialosides lies in the choice of the glycosyl donor, the protecting group strategy, and the reaction conditions.
A common strategy involves the preparation of a suitably protected sialyl donor, often a thioglycoside or a phosphite derivative, which is then activated in the presence of an alcohol acceptor.[3] The stereochemical outcome of the glycosylation is highly dependent on factors such as the solvent, temperature, and the nature of the protecting groups. For instance, studies have shown that reactant concentration can dramatically influence stereoselectivity, with α/β ratios ranging from as low as 0.9:1 to a highly selective 32:1.[5]
Table 1: Comparison of Selected Chemical Synthesis Strategies for O-Alkylated Sialic Acid Derivatives
| Method/Donor Type | Acceptor | Promoter/Conditions | Yield | Stereoselectivity (α:β) | Reference |
| O-Alkylation of a protected Neu5Ac derivative | Propargyl bromide | NaH, THF, 0.3 M | 70% | Not specified for C2 | [6] |
| Glycosylation with a 5-azido sialyl fluoride donor | Glycosyl acceptors | SnCl4, AgClO4, MS 5A | Excellent | High α-selectivity | [5] |
| Glycosylation with a C-4 cyclic secondary amine auxiliary donor | Primary and secondary alcohols | Not specified | 90-98% | 91:9 to 98:2 | [7] |
| Reductive acetylation and subsequent modifications | N/A | Multiple steps | 81-87% (over 3 steps) | α-sialoside produced | [8] |
Experimental Protocol: A Representative Chemical Synthesis of a 4-O-Alkylated N-Acetylneuraminic Acid Derivative
This protocol is adapted from a published procedure for the O-alkylation of a protected N-acetylneuraminic acid derivative.[6]
-
Preparation of the Starting Material: Begin with a suitably protected N-acetylneuraminic acid derivative, for example, Methyl (Methyl 5-acetamido-3,5-dideoxy-7,8,9-tri-O-acetyl-α-D-galacto-2-nonulopyranosid)onate.
-
Deprotection (if necessary): If the hydroxyl group at the desired methylation position is protected, perform a selective deprotection step.
-
Alkylation Reaction:
-
Dissolve the protected sialic acid derivative (1 equivalent) in anhydrous tetrahydrofuran (THF) to a concentration of 0.3 M.
-
Cool the solution to 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Add sodium hydride (NaH, 1.1–1.5 equivalents) portion-wise and stir the mixture for 30 minutes at 0 °C.
-
Add the alkylating agent, in this case, a methylating agent like methyl iodide or dimethyl sulfate (5.0 equivalents), dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Quenching and Work-up:
-
Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the desired 2-O-methylated product.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial because the strong base, NaH, reacts violently with water.
-
Excess Alkylating Agent: A significant excess of the methylating agent is used to drive the reaction to completion.
-
Concentration: As demonstrated in the literature, the concentration of reactants can significantly impact the yield of the O-alkylation reaction.[6]
Enzymatic and Chemoenzymatic Synthesis
Enzymatic synthesis offers the advantage of high stereoselectivity, yielding exclusively the α-anomer under mild reaction conditions. This approach typically utilizes sialyltransferases, which catalyze the transfer of sialic acid from a donor substrate, such as CMP-sialic acid, to an acceptor molecule.
One-pot multi-enzyme (OPME) systems have been developed for the efficient synthesis of sialosides.[9] These systems can combine a sialic acid aldolase, a CMP-sialic acid synthetase, and a sialyltransferase in a single reaction vessel. To produce a 2-O-methylated sialoside, a chemically pre-modified 2-O-methyl-N-acetylmannosamine could theoretically be used as a precursor in such a system.
Workflow for Chemoenzymatic Synthesis of a 2-O-Methyl-Sialoside
Caption: Chemoenzymatic synthesis of a 2-O-methyl-α-sialoside.
Biological Roles and Applications as Molecular Probes
While the biological functions of many modified sialic acids are still being unraveled, the presence of a 2-O-methyl group is known to have significant consequences.
Modulation of Enzyme Activity and Recognition
One of the most well-documented effects of O-methylation of sialic acids is the increased resistance to sialidases.[4] Sialidases are enzymes that cleave terminal sialic acid residues from glycoconjugates, and their activity is a crucial aspect of many biological processes, including pathogen entry and host-cell signaling. By blocking the action of these enzymes, 2-O-methylation can effectively increase the half-life of sialoglycans, potentially leading to prolonged signaling events or altered cell surface properties.
Furthermore, 2-O-Methyl-α-D-N-acetylneuraminic acid has been utilized as a model compound to study the binding of influenza virus hemagglutinin.[10] This suggests that while methylation may prevent cleavage by viral neuraminidases, it may not completely abolish recognition by viral lectins, making it a valuable tool for dissecting the intricacies of virus-host interactions.
Probing Cell Signaling Pathways
Given that sialic acids are key players in cell signaling, 2-O-methylated analogs can serve as powerful molecular probes.[2] By introducing these modified sugars into cellular systems, researchers can investigate the downstream consequences of altered sialic acid recognition and turnover. For example, since hypersialylation is a hallmark of many cancers and contributes to immune evasion, a non-hydrolyzable 2-O-methylated sialic acid could be used to study the long-term effects of a persistently sialylated state on cancer cell behavior.[11]
Signaling Pathway Implicated with Sialic Acid Recognition
Caption: Sialic acid binding to Siglec receptors can modulate intracellular signaling.
Comparative Guide to Analytical Methods
The accurate detection and quantification of 2-O-Methyl-α-neuraminic Acid in complex biological samples are essential for understanding its distribution and function. Several analytical techniques can be employed, with mass spectrometry-based methods being the most powerful.
Mass Spectrometry (MS)
Mass spectrometry offers high sensitivity and specificity for the analysis of sialic acids. However, the inherent instability of the sialic acid glycosidic bond can lead to its loss during analysis.[12] To overcome this, various derivatization strategies have been developed to stabilize the molecule and improve ionization efficiency.[12]
Permethylation is a common derivatization technique that involves methylating all free hydroxyl and carboxyl groups. While this stabilizes the sialic acid, it also adds a methyl group to the carboxyl group, which needs to be considered in the data analysis. For the analysis of naturally 2-O-methylated sialic acids, this approach can be complex to interpret.
Linkage-specific derivatization methods have also been developed to distinguish between α2,3- and α2,6-linked sialic acids, which can be adapted for the analysis of modified sialic acids.[13]
Table 2: Comparison of Analytical Methods for Sialic Acid Detection
| Method | Principle | Derivatization Required | Typical LOD/LOQ | Throughput | Key Advantages | Key Limitations |
| LC-MS/MS | Liquid chromatography separation followed by mass spectrometric detection and fragmentation. | Often beneficial (e.g., amidation, esterification) to improve stability and ionization. | pg to low ng/mL range.[14] | Moderate to High | High sensitivity and specificity; provides structural information from fragmentation. | Can be complex; potential for ion suppression. |
| GC-MS | Gas chromatography separation of volatile derivatives followed by mass spectrometric detection. | Yes (e.g., permethylation, silylation) to increase volatility. | pg range | Moderate | Excellent for methylation analysis and resolving isomers. | Destructive derivatization; not suitable for large glycans. |
| Fluorometric Assay (DMB labeling) | Derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB) to form a fluorescent product. | Yes (DMB labeling). | As low as 12 pg. | High | High sensitivity and specificity for α-keto acids. | Does not provide linkage information; DMB derivatives can be unstable. |
| Colorimetric Assays (e.g., Warren method) | Periodate oxidation followed by reaction with thiobarbituric acid to form a colored product. | No, but requires prior acid hydrolysis to release sialic acids. | High ng to µg range. | High | Simple and inexpensive. | Prone to interference from other molecules; low sensitivity. |
Experimental Protocol: Sample Preparation and LC-MS/MS Analysis of 2-O-Methylated Sialic Acids
This protocol provides a general workflow for the analysis of sialic acids from a biological sample.
-
Release of Sialic Acids:
-
For total sialic acid analysis, subject the glycoprotein or glycolipid sample to mild acid hydrolysis (e.g., 2 M acetic acid at 80°C for 3 hours).
-
-
Derivatization (Optional but Recommended):
-
To stabilize the sialic acids, perform a derivatization reaction. For example, methyl esterification can be achieved by treating the dried sample with 2M methanolic HCl.
-
-
Purification:
-
Purify the derivatized sialic acids using solid-phase extraction (SPE) with a graphitized carbon or C18 cartridge to remove salts and other interfering substances.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separate the derivatized sialic acids using hydrophilic interaction liquid chromatography (HILIC) on a suitable column. Use a gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate).
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive or negative ion mode, depending on the derivatization and desired sensitivity.
-
Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted quantification of 2-O-Methyl-α-neuraminic Acid. This involves monitoring a specific precursor ion and one or more of its characteristic fragment ions.
-
For structural confirmation, acquire full scan MS/MS spectra to observe the fragmentation pattern.
-
-
Workflow for LC-MS/MS Analysis of 2-O-Methylated Sialic Acids
Sources
- 1. Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. General Consideration on Sialic Acid Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sialic Acids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Advances in the Biology and Chemistry of Sialic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. escholarship.org [escholarship.org]
- 10. biosynth.com [biosynth.com]
- 11. Aberrant Sialylation in Cancer: Biomarker and Potential Target for Therapeutic Intervention? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sialic acid derivatization for glycan analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fragmentation stability and retention time-shift obtained by LC-MS/MS to distinguish sialylated N-glycan linkage isomers in therapeutic glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Handling & Operational Logistics: 2-O-Methyl-α-neuraminic Acid
Executive Summary & Risk Profile
2-O-Methyl-α-neuraminic Acid (also known as Methyl α-N-acetylneuraminide) is a potent sialic acid derivative used primarily as a substrate in glycoscience and virology research.[1] While often classified as a non-hazardous substance under GHS in its pure form, its handling requires strict adherence to Standard Laboratory Precautions (SLP) .
As scientists, we treat this reagent with a dual-protection mindset:
-
User Protection: Preventing mucous membrane irritation and potential sensitization.
-
Reagent Integrity: Sialic acid derivatives are hygroscopic and sensitive to hydrolysis. Proper PPE prevents biological contamination (RNases, proteases) that can compromise downstream enzymatic assays.
Physicochemical Hazard Analysis
| Property | Hazard Description |
| Physical State | Crystalline powder. Prone to electrostatic charging and aerosolization during weighing. |
| GHS Classification | Warning. Generally classified as Eye Irrit. 2 (H319) and STOT SE 3 (H335) (Respiratory Irritation). |
| Routes of Entry | Inhalation of dust; Contact with eyes/mucous membranes. |
| Stability | Stable at -20°C. Susceptible to hydrolysis in acidic aqueous solutions or elevated temperatures. |
Personal Protective Equipment (PPE) Matrix
Rationale: The following PPE standards are selected not just for compliance, but to create a self-validating barrier against cross-contamination.
| PPE Category | Specification | Scientific Rationale |
| Hand Protection | Nitrile Gloves (Min.[2] 0.11mm / 4 mil) | Latex proteins can interfere with carbohydrate-binding assays. Nitrile offers superior resistance to the organic co-solvents (e.g., Methanol) often used in purification. |
| Eye Protection | Safety Glasses with Side Shields | Essential to prevent contact with airborne powder fines. If working with large quantities (>5g) outside a hood, chemical splash goggles are required. |
| Respiratory | N95 Respirator or Fume Hood | While not acutely toxic, inhalation of carbohydrate dusts can trigger mucous membrane inflammation. Always weigh inside a certified chemical fume hood. |
| Body Defense | Lab Coat (Buttoned, Long Sleeve) | Standard barrier. Ensure cuffs are tucked into gloves if working with concentrated stock solutions to prevent "wicking" exposure. |
Operational Workflow: From Storage to Solubilization
This protocol minimizes hydrolysis risk and maximizes user safety.
Phase A: Receipt & Storage[3]
-
Inspection: Upon receipt, verify the container seal is intact.
-
Temperature: Immediately store at -20°C .
-
Desiccation: Store the vial inside a secondary container with desiccant packs.
-
Why? Sialic acid derivatives are hygroscopic. Moisture absorption leads to caking and hydrolysis of the methyl ester linkage, rendering the compound useless for precise kinetics assays.
-
Phase B: Weighing & Handling (The "Cold Chain" Rule)
-
Equilibration: Allow the vial to warm to room temperature (approx. 15–20 mins) inside a desiccator before opening.
-
Critical Step: Opening a cold vial introduces condensation, which degrades the reagent.
-
-
Static Control: Use an anti-static gun or polonium strip if the powder flies.
-
Weighing: Perform all weighing inside a Chemical Fume Hood .
-
Technique: Use a disposable anti-static weighing boat. Do not return excess powder to the stock vial to prevent cross-contamination.
-
Phase C: Solubilization
-
Solvent: Dissolve in neutral buffers (PBS, pH 7.2–7.4) or ultrapure water.
-
Stability Warning: Avoid acidic conditions (pH < 5.0) for prolonged periods, as this accelerates the hydrolysis of the glycosidic bond.
-
Filtration: If sterility is required, use a 0.22 µm PES or PVDF syringe filter . Avoid Nylon filters, which can bind glycosylated compounds.
Waste Disposal & Decontamination
Disposal must comply with local environmental regulations (e.g., EPA/RCRA in the US, ECHA in EU).
Disposal Protocol
| Waste Type | Action Plan |
| Solid Waste | Collect contaminated weighing boats, gloves, and paper towels in a Hazardous Solid Waste bag (labeled "Contaminated with Organic Carbohydrates"). |
| Liquid Waste | Dispose of stock solutions in Organic Chemical Waste containers. Do not pour down the drain. Segregate from strong oxidizers (e.g., Nitric Acid). |
| Empty Vials | Triple Rinse with water. Deface the label. Dispose of as glass waste (or hazardous waste if residue remains).[4] |
Spill Management
-
Small Spill (<1g): Dampen a paper towel with water (to prevent dust generation) and wipe up. Clean area with 70% Ethanol.
-
Large Spill: Evacuate the immediate area if dust is visible. Wear an N95 respirator. Cover with damp absorbent pads.
Visualized Safety & Logic Workflow
The following diagram illustrates the critical decision points in the handling lifecycle to ensure safety and data integrity.
Figure 1: Operational lifecycle for handling hygroscopic carbohydrate derivatives. Note the critical equilibration step to prevent hydrolysis.
References
-
Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 445288, Methyl alpha-N-acetylneuraminide. Retrieved from [Link]
Sources
- 1. Specific labeling and chemical analysis of sialic acid and sialyloligo/polymers - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Liquid Fire: Safe Handling of Corrosive Acids in Elemental Analysis | Lab Manager [labmanager.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. canterbury.ac.nz [canterbury.ac.nz]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
